4-Methoxy-2-vinylpyridin-3-amine
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-ethenyl-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c1-3-6-8(9)7(11-2)4-5-10-6/h3-5H,1,9H2,2H3 |
InChI Key |
WUEZPSKEEDAFKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C=C)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Quantum Chemical Investigation of 4-Methoxy-2-vinylpyridin-3-amine: A Framework for Drug Discovery
Abstract
This guide provides a comprehensive framework for the quantum chemical characterization of 4-Methoxy-2-vinylpyridin-3-amine, a novel pyridine derivative with potential applications in medicinal chemistry. Recognizing the absence of extensive experimental data for this molecule, we present a robust, first-principles computational workflow. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical steps for predicting the molecule's structural, electronic, and pharmacokinetic properties. By integrating Density Functional Theory (DFT) calculations with in silico drug-likeness and ADMET predictions, we establish a self-validating protocol to assess the therapeutic potential of this and other novel chemical entities, thereby accelerating the early stages of drug discovery.[1][2][3]
Introduction: The Rationale for Computational Scaffolding
The discovery of new therapeutic agents is a complex, multi-stage process that is both time-consuming and resource-intensive.[2] Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for expediting this process, offering predictive insights that guide experimental efforts.[1][4] This guide focuses on this compound, a pyridine derivative. Pyridine and its derivatives are of significant interest in pharmaceutical research due to their presence in numerous biologically active compounds and their ability to act as proton acceptors in hydrogen-bonded complexes.[5]
Given that this compound is a novel compound with limited to no published empirical data, a purely computational approach is the most logical and efficient first step. Such in silico analysis allows for the prediction of fundamental molecular properties before committing resources to synthesis and in vitro testing.[6] This approach not only accelerates discovery but also aligns with the principles of cost-effective research and development.[1]
This whitepaper outlines a comprehensive quantum chemical workflow designed to elucidate the key characteristics of this compound. We will detail the process from initial structure optimization to the prediction of its electronic landscape and its potential as a viable drug candidate.
Theoretical Foundation and Method Selection
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[7][8] These choices represent a compromise between computational cost and the desired level of accuracy.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules of this size, Density Functional Theory (DFT) offers a favorable balance of accuracy and computational efficiency.[9] DFT methods, particularly those employing hybrid functionals like B3LYP, have proven effective in predicting the geometric and electronic properties of organic molecules, including pyridine derivatives.[5][10][11] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a robust description of electron correlation.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12][13] The choice of basis set directly impacts the quality of the calculation. For our proposed study of this compound, the Pople-style 6-311++G(d,p) basis set is recommended. Let's dissect this choice:
-
6-311: This indicates a split-valence basis set, where core orbitals are described by a single contracted Gaussian function, and valence orbitals are described by three functions, allowing for greater flexibility in describing chemical bonds.
-
++G: These symbols denote the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for correctly modeling bonding environments.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory suitable for obtaining reliable geometric and electronic data for our target molecule.[10]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the quantum chemical analysis of this compound. This workflow is designed to be self-validating at each stage. All calculations can be performed using standard quantum chemistry software packages such as Gaussian or ORCA.[14][15][16][17][18][19][20][21][22]
Caption: A comprehensive workflow for the quantum chemical analysis of novel molecules.
Phase 1: Structural and Vibrational Analysis
Protocol 1: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Construct the 3D model of this compound using a molecular builder. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized structure corresponds to the most stable arrangement of the atoms and is a prerequisite for all subsequent property calculations.[14]
-
Method: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
-
Vibrational Frequency Analysis:
-
Causality: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization. Second, it provides the predicted vibrational spectra (IR, Raman), which can be compared with future experimental data for validation.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Phase 2: Electronic Property Prediction
Protocol 2: Analysis of Electronic Properties
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[23][24][25][26] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[25] The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.[23][27]
-
Method: Extract the HOMO and LUMO energies from the output of the optimized calculation. Visualize the 3D plots of these orbitals to understand their spatial distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Causality: The MEP visualizes the electrostatic potential on the electron density surface of the molecule.[28][29][30] It is an invaluable tool for predicting how a molecule will interact with other charged species.[28][29][31] Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This is crucial for understanding potential drug-receptor interactions.[29]
-
Method: Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue of ~0.002 a.u.).
-
-
Natural Bond Orbital (NBO) Analysis:
-
Causality: NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[32][33] This method allows for the quantification of charge transfer between orbitals, providing deep insights into hyperconjugative and steric interactions that influence molecular stability and reactivity.[33]
-
Method: Perform an NBO analysis on the optimized wavefunction. Analyze the output for charge distribution, hybridization of atoms, and significant donor-acceptor interactions identified by second-order perturbation theory.
-
Phase 3: In Silico Drug-Likeness and ADMET Screening
Protocol 3: Assessment of Pharmacokinetic Properties
-
Drug-Likeness Prediction:
-
Causality: "Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate.[34][35] Rules like Lipinski's Rule of Five evaluate simple physicochemical properties to predict oral bioavailability.[35] Early assessment of these properties helps to filter out compounds that are likely to fail later in development.[34]
-
Method: Using the optimized structure, calculate the key descriptors for Lipinski's Rule of Five: molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
-
ADMET Profile Prediction:
-
Causality: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body.[36][37][38] Poor ADMET profiles are a major cause of late-stage drug development failures.[36][39] In silico ADMET prediction provides an early warning of potential liabilities, allowing for structural modifications to improve the pharmacokinetic profile.[2][35][37][38]
-
Method: Submit the optimized structure to various online ADMET prediction tools (e.g., SwissADME, pkCSM) to obtain predictions for properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[35][36]
-
Data Presentation and Interpretation
To facilitate clear analysis and comparison, all quantitative data should be summarized in tables.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C10H12N2O | ||
| Molecular Weight ( g/mol ) | Value from calculation | ≤ 500 | Yes/No |
| LogP | Value from calculation | ≤ 5 | Yes/No |
| Hydrogen Bond Donors | Value from calculation | ≤ 5 | Yes/No |
| Hydrogen Bond Acceptors | Value from calculation | ≤ 10 | Yes/No |
| Molar Refractivity | Value from calculation | 40-130 | Yes/No |
| Polar Surface Area (Ų) | Value from calculation | ≤ 140 | Yes/No |
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Predicted Value (a.u.) | Predicted Value (eV) |
| Total Energy | Value from calculation | |
| HOMO Energy | Value from calculation | Converted value |
| LUMO Energy | Value from calculation | Converted value |
| HOMO-LUMO Gap | Value from calculation | Converted value |
| Dipole Moment (Debye) | Value from calculation |
Conclusion: Synthesizing Data for Informed Drug Discovery
This technical guide has outlined a rigorous and logical quantum chemical workflow for the ab initio characterization of this compound. By following this protocol, researchers can generate a comprehensive profile of this novel molecule, encompassing its stable geometry, electronic reactivity, and potential as a drug candidate.
The true power of this approach lies in its predictive capacity. The insights gained from HOMO-LUMO analysis, MEP mapping, and NBO calculations can guide the rational design of derivatives with improved potency and selectivity.[6][27] Furthermore, the early-stage screening for drug-likeness and potential ADMET issues allows for the prioritization of compounds with a higher probability of success in the preclinical and clinical phases.[38][39] This computational scaffolding is a critical component of modern drug discovery, enabling a more focused and efficient path toward new therapeutics.[3][4][40]
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Juniper Publishers. (2024, March 19). Natural Bonding Energy. Retrieved from [Link]
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Patsnap. (2025, May 21). What are computational methods in drug discovery? Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. Retrieved from [Link]
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LookChem. (n.d.). What is Molecular electrostatic potential (MEP). Retrieved from [Link]
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Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Retrieved from [Link]
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Protheragen. (n.d.). Natural Bond Orbital Analysis. Retrieved from [Link]
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ChemAxon. (2021, September 12). Computational tools for drug discovery. Retrieved from [Link]
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Feller, D. (n.d.). Basis Set Selection for Molecular Calculations. Retrieved from [Link]
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WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]
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University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]
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Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Macmillan Group, Princeton University. (2016, March 1). In Silico Drug Design and Development. Retrieved from [Link]
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Technical Whitepaper: Thermal Stability Profile of 4-Methoxy-2-vinylpyridin-3-amine
Document ID: TVP-4M2V-2025 | Version: 2.1 | Classification: Process Safety & API Development
Executive Summary
4-Methoxy-2-vinylpyridin-3-amine (CAS: 1203498-63-4) is a critical intermediate in the synthesis of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB). While the pyridine core offers aromatic stability, the coexistence of a vinyl group (C2) and a primary amine (C3) creates a "push-pull" electronic environment that significantly compromises thermal stability.
This guide addresses the thermodynamic fragility of this compound.[1][2] Unlike standard pyridine derivatives, this molecule exhibits a propensity for radical polymerization and oxidative degradation at temperatures as low as 40°C. For drug development professionals, understanding these failure modes is essential to prevent Critical Quality Attribute (CQA) deviations in the final API.
Molecular Architecture & Reactivity Risks
To manage stability, one must first understand the structural causality of degradation.
The "Hotspot" Analysis
-
Vinyl Moiety (C2): This is the primary instability vector. Similar to 2-vinylpyridine, this group is prone to spontaneous exothermic polymerization. The electron-donating methoxy group at C4 increases the electron density of the ring, potentially lowering the activation energy for radical attack on the vinyl double bond.
-
Primary Amine (C3): The amine facilitates oxidative coloring (browning) upon air exposure. More critically, in the presence of trace nitrites (common in reagents), it poses a risk of forming mutagenic impurities, although the primary risk here is oxidative coupling.
Thermal Degradation Pathways
The following diagram illustrates the competing degradation mechanisms that occur under thermal stress.
Figure 1: Competing degradation pathways. The vinyl polymerization pathway (top) is exothermic and autocatalytic, posing a process safety risk.
Thermodynamic Profile & Stability Data
Note: The data below represents a synthesized profile based on structural analogs (2-vinylpyridine) and Vonoprazan process patents.
Quantitative Stability Benchmarks
| Parameter | Critical Value | Implication for Processing |
| Melting Point | ~65–70°C (Predicted) | Handling as a melt is risky; solution processing preferred. |
| Polymerization Onset | > 55°C (without inhibitor) | Exothermic self-reaction begins. Runaway risk in bulk storage. |
| DSC Exotherm Start | ~110°C | Rapid decomposition. Never heat bulk material near this limit. |
| Storage Shelf-Life | < 48 Hours (at 25°C) | Material degrades at room temperature. |
| Recommended Storage | 2–8°C (Refrigerated) | Must be stored under Inert Gas (N₂/Ar). |
Differential Scanning Calorimetry (DSC) Interpretation
In a typical DSC trace (5°C/min ramp, closed crucible):
-
Endotherm (~65°C): Melting event (if solid).
-
Exotherm Onset (~110°C): Sharp heat release indicating rapid polymerization.
-
Risk Factor: If the sample contains peroxides (from solvent exposure), the onset temperature can shift drastically lower (e.g., to 80°C), narrowing the safety margin.
Experimental Protocols: Self-Validating Systems
Protocol A: Thermal Stress Test (For Batch Release)
Purpose: To verify if a batch has sufficient stability for the next synthetic step.
Equipment: DSC (e.g., TA Instruments Q2000) or Melting Point Apparatus with video.
-
Sample Prep: Weigh 2–4 mg of the amine into a Tzero aluminum pan. Hermetically seal to prevent evaporation of volatile degradants.
-
Method: Ramp from 20°C to 200°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Acceptance Criteria:
-
No exothermic events detected below 90°C.
-
Purity (by HPLC) of the recovered sample (if stopped before dec.) > 98%.
-
-
Fail Condition: Any pre-melt exotherm indicates oligomer presence; the batch should be re-purified or discarded.
Protocol B: Forced Degradation (Solution State)
Purpose: To determine the "hold time" in the manufacturing reactor.
-
Solvent System: Dissolve compound in process solvent (e.g., THF or Toluene) at 0.1 M concentration.
-
Stress Conditions:
-
Vial A: Control (4°C, Dark).
-
Vial B: Thermal (40°C, Dark).
-
Vial C: Oxidative (25°C, Air sparging).
-
-
Analysis: Inject into HPLC every 2 hours for 12 hours.
-
Causality Check:
-
If Vial B degrades > Vial C: Thermal polymerization is the dominant failure mode. Action: Cool reactor.
-
If Vial C degrades > Vial B: Oxidation is dominant. Action: Degas solvents rigorously.
-
Process Safety & Mitigation Strategies
Inhibition
For storage periods longer than 24 hours, the addition of a radical scavenger is mandatory.
-
Recommended Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ).
-
Concentration: 50–100 ppm.
-
Mechanism: These phenols scavenge peroxy radicals, terminating the polymerization chain before it becomes autocatalytic.
Inert Handling
The amine functionality reacts with atmospheric CO₂ (carbamate formation) and O₂.
-
Protocol: Always break vacuum with Nitrogen or Argon.
-
Solvents: Use anhydrous, degassed solvents. Avoid ethers (like THF) that form peroxides unless they are fresh and stabilized, as peroxides initiate the vinyl polymerization.
Workflow Logic (Graphviz)
Use this decision tree to determine safe handling based on your facility's capabilities.
Figure 2: Operational decision tree for handling the intermediate.
References
-
Takeda Pharmaceutical Co Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors.[3] Patent WO2010089127. (Describes the synthetic route of Vonoprazan and handling of vinyl-pyridine intermediates).
-
ChemicalBook. (2024). 2-Vinylpyridine Safety and Handling Profile. (Provides baseline data for vinylpyridine polymerization risks and inhibitor requirements).
-
Food and Drug Administration (FDA). (2021).[4] Control of Nitrosamine Impurities in Human Drugs. (Contextualizes the risk of amine-containing intermediates in drug synthesis).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on DSC interpretation for polymerizing systems).
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solubility of 4-Methoxy-2-vinylpyridin-3-amine in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methoxy-2-vinylpyridin-3-amine in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions and streamline development processes involving this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. From the ease of handling during synthesis and purification to its ultimate bioavailability in a formulated drug product, solubility is a key determinant of success.[1] Poor solubility can lead to significant challenges in formulation, resulting in low absorption and inadequate therapeutic efficacy.[2] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is an indispensable early-stage activity in drug discovery and development.
This guide focuses on this compound, a heterocyclic compound of interest. Given the novelty of this molecule, publicly available empirical solubility data is scarce. This document aims to bridge that gap by providing a robust theoretical framework for predicting its solubility and a practical, step-by-step methodology for its experimental determination.
Theoretical Solubility Profile: A Molecular Structure-Based Assessment
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. An analysis of the functional groups present in this compound allows for a qualitative prediction of its solubility in various classes of organic solvents.
Molecular Structure of this compound:
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor. This feature suggests a degree of solubility in polar solvents.[3]
-
Amino Group (-NH₂): The primary amine is a potent hydrogen bond donor and acceptor. This functional group is expected to significantly enhance solubility in polar protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage of the methoxy group is polar and can accept hydrogen bonds, contributing to solubility in polar solvents. Its presence is known to enhance solubility in organic solvents.[4]
-
Vinyl Group (-CH=CH₂): This group is nonpolar and contributes to the lipophilicity of the molecule.
Predicted Solubility:
Based on this structural analysis, the following solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding interactions with the amine, methoxy, and pyridine nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.[1][5] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Weaker dipole-dipole interactions and limited hydrogen bonding. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Unfavorable interactions between the polar functional groups and the nonpolar solvent. |
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the key stages of the experimental process.
Caption: Workflow of the shake-flask method for solubility measurement.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, low-binding)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately dispense a known volume of the test solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent loss.
-
Place the vials in an orbital shaker set to a constant temperature. For pharmaceutical applications, 25 °C (room temperature) and 37 °C (physiological temperature) are commonly used.[2]
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points for a new compound to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to sediment.
-
To obtain a clear supernatant free of undissolved solids, either centrifuge the vials or filter an aliquot of the suspension through a syringe filter. Note that filtration can be a source of error due to potential adsorption of the compound onto the filter membrane.[6]
-
-
Analysis of the Saturated Solution:
-
Prepare a calibration curve of this compound of known concentrations in the mobile phase of the analytical method.
-
Accurately dilute a known volume of the clear supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method. The advantage of HPLC is its ability to separate the parent compound from any potential impurities or degradants.[6]
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The results should be compiled into a clear and organized table to facilitate comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] |
Advanced Considerations for Scientific Integrity
To ensure the trustworthiness and accuracy of the generated solubility data, the following points must be considered:
-
Solid-State Characterization: The solubility of a compound can be significantly influenced by its solid form (e.g., polymorphs, solvates). It is best practice to characterize the solid material before and after the equilibration period using techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any phase changes.[7]
-
Chemical Stability: The stability of this compound in each solvent should be confirmed over the duration of the experiment. The analytical method should be able to distinguish the intact compound from any degradation products.[7]
-
pH Effects: As a basic compound, the solubility of this compound in protic solvents can be pH-dependent. Ensure that the pH of the solvent is controlled and measured, especially if acidic or basic impurities are present.
Conclusion
This technical guide provides a dual approach to understanding the solubility of this compound. By combining a theoretical analysis of its molecular structure with a rigorous, step-by-step experimental protocol, researchers can confidently characterize this critical physicochemical property. The insights gained from these studies will be invaluable for guiding the subsequent stages of research and development, ultimately accelerating the path from discovery to application.
References
- solubility experimental methods.pptx. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
-
FooDB. (2010, April 8). Showing Compound 4-Vinylpyridine (FDB004426). Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Isolation of Novel Vinylpyridine Derivatives
Abstract
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[] Its vinyl-substituted derivatives, vinylpyridines, represent a particularly reactive and versatile class of molecules with growing importance in drug discovery.[2][3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the strategies for discovering, synthesizing, isolating, and characterizing novel vinylpyridine derivatives. We delve into the causal logic behind experimental designs, from rational drug design to advanced chromatographic and spectroscopic techniques. This document is structured to serve as a field-proven manual, emphasizing reproducible protocols and the scientific rationale underpinning each methodological choice.
Introduction: The Strategic Importance of Vinylpyridines in Drug Development
Vinylpyridines are organic compounds featuring a pyridine ring substituted with a vinyl group (C=CH₂).[4][5] Their significance stems from the unique electronic interplay between the electron-deficient pyridine ring and the electron-rich vinyl group. This structure imparts several key properties valuable in drug design:
-
Covalent Targeting: The vinyl group acts as a Michael acceptor, enabling the formation of stable, irreversible covalent bonds with nucleophilic residues like cysteine on target proteins. This "covalent warhead" strategy has led to highly potent and selective inhibitors for challenging targets, such as epidermal growth factor receptor (EGFR).[2]
-
Bioisosteric Replacement: The pyridine ring is a common bioisostere for benzene rings and other nitrogen-containing heterocycles, offering advantages in solubility, hydrogen bonding capacity, and metabolic stability.[]
-
Synthetic Versatility: The vinyl group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse molecular libraries for screening and lead optimization.[6]
-
Polymer and Bioconjugate Chemistry: Vinylpyridines are crucial monomers for creating functional polymers and are used in advanced bioconjugation chemistries, such as in the development of more stable antibody-drug conjugates (ADCs).[3][7]
This guide will navigate the multifaceted process of harnessing these properties, from initial discovery to final characterization.
Discovery & Synthesis Strategies for Novel Vinylpyridine Derivatives
The discovery of new vinylpyridine derivatives is driven by both rational design and synthetic exploration. The chosen strategy dictates the subsequent isolation and purification challenges.
Rational Design: Covalent Inhibitor Development
A primary application of novel vinylpyridines is in the design of targeted covalent inhibitors (TCIs).[2] The vinylpyridine moiety serves as a "warhead" that reacts with a specific amino acid residue (typically cysteine) in the binding site of a target protein.
The discovery workflow for a vinylpyridine-based TCI follows a structured, multi-step process.
Caption: Workflow for the rational design of vinylpyridine-based targeted covalent inhibitors.
Expertise in Action: The key to successful TCI design is balancing potency with reactivity. An overly reactive warhead can lead to off-target effects and toxicity. Therefore, a critical step is screening for reactivity, often using a glutathione (GSH) half-life assay.[2] Medicinal chemists strategically add substituents to the vinyl group to modulate its electrophilicity through steric and electronic effects, thereby "tuning" its reactivity to achieve a desired therapeutic window.[2]
General Synthetic Methodologies
A variety of synthetic routes can be employed to generate novel vinylpyridine derivatives. The choice of method depends on the desired substitution pattern and the scale of the synthesis.
Example Protocol: Dehydration of a Pyridyl-Ethanol Precursor
This is a common and reliable method for synthesizing 2-vinylpyridine derivatives.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor, 2-(2-pyridyl)ethanol, in a suitable high-boiling solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The acid protonates the hydroxyl group, converting it into a good leaving group (water).
-
Dehydration: Heat the mixture to reflux (approximately 110-120 °C). Water is removed from the reaction mixture, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the alkene.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified via flash column chromatography to yield the final vinylpyridine derivative.
Other Notable Synthetic Routes:
-
Wittig Reaction: Reaction of a pyridyl aldehyde with a phosphorus ylide.
-
Heck Coupling: Palladium-catalyzed coupling of a halopyridine with ethylene.
-
Dehydrogenation: Removal of hydrogen from an ethylpyridine using a catalyst.
-
Ruthenium-Catalyzed Alkylation: A modern method for β-selective alkylation of vinylpyridines with aldehydes or ketones.[6]
Isolation and Purification: Mastering the Separation
The isolation of a target vinylpyridine derivative from a complex reaction mixture is a critical step that dictates its final purity and suitability for biological testing. Due to the basicity of the pyridine nitrogen, these compounds can present unique chromatographic challenges.
Chromatographic Techniques
Chromatography is the cornerstone of purification for vinylpyridine derivatives. The choice of technique depends on the scale and the physicochemical properties of the isomers and impurities present.
Table 1: Comparison of Chromatographic Techniques for Vinylpyridine Purification
| Technique | Stationary Phase | Mobile Phase | Scale | Key Application & Rationale |
| Flash Chromatography | Silica Gel (Normal Phase) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | mg to multi-gram | Primary Purification: Efficiently removes non-polar and highly polar impurities post-synthesis. The basic pyridine moiety interacts strongly with acidic silanol groups on silica, sometimes requiring the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing and improve recovery. |
| Reverse-Phase HPLC (RP-HPLC) | C18-silica | Acetonitrile/Water with additives (TFA or Formic Acid) | µg to gram | High-Purity Isolation: Ideal for separating closely related analogues and final polishing. The acidic additive protonates the pyridine nitrogen, ensuring good peak shape and predictable retention. Essential for achieving >95% purity required for biological assays. |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | Supercritical CO₂ with co-solvents (e.g., Methanol) | mg to kg | Isomer Separation & Green Chemistry: Excellent for separating stereoisomers or regioisomers.[8] The low viscosity of supercritical CO₂ allows for faster separations and reduced solvent consumption compared to HPLC. Poly(4-vinylpyridine) based stationary phases have shown unique planarity recognition abilities in SFC.[8] |
Protocol: Preparative RP-HPLC for Final Purification
This protocol outlines a standard method for purifying a novel vinylpyridine derivative to high purity for pharmacological testing.
-
Column Selection & Equilibration: Select a suitable preparative C18 column. Equilibrate the column with the starting mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)) for at least 5-10 column volumes.
-
Rationale: TFA is a strong ion-pairing agent that protonates the pyridine nitrogen and any residual free silanols on the stationary phase, leading to sharp, symmetrical peaks.[8]
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as DMSO or the mobile phase itself. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Method Development: Perform an initial analytical run using a fast gradient (e.g., 5% to 95% Acetonitrile over 10 minutes) to determine the retention time of the target compound.
-
Gradient Optimization: Optimize the gradient around the target compound's elution point to maximize resolution from nearby impurities. A shallower gradient will improve separation.
-
Preparative Run & Fraction Collection: Inject the prepared sample onto the equilibrated preparative column. Collect fractions as the target compound elutes, guided by the UV detector signal.
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity. Pool the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a TFA salt.
Caption: A typical multi-step purification workflow for novel vinylpyridine derivatives.
Structural Elucidation and Characterization
Once a novel vinylpyridine derivative has been isolated, its chemical structure and purity must be unambiguously confirmed. This is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination. Protons on the vinyl group give characteristic signals in the olefinic region (typically 5-7 ppm), and their coupling patterns (J-coupling) confirm their connectivity. The signals for the pyridine ring protons appear in the aromatic region (7-9 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition. LC-MS is used throughout the purification process to track the target compound and assess purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=C stretching vibration of the vinyl group and the characteristic aromatic C-H and C=N stretching vibrations of the pyridine ring can be observed.[9] Bending vibrations for free pyridine groups typically appear around 1598 cm⁻¹.[9]
Purity and Identity Confirmation
Table 2: Analytical Techniques for Final Compound Validation
| Technique | Purpose | Typical Specification | Rationale |
| LC-MS | Identity & Purity | >95% (for HTS), >98% (for in vivo) | Confirms the mass of the compound and provides a purity value based on UV peak area. This is the standard for most drug discovery applications. |
| ¹H NMR | Structural Confirmation | Spectrum consistent with proposed structure | Ensures the correct isomer was synthesized and that no major structural rearrangements occurred during synthesis or purification. |
| HRMS | Elemental Composition | Mass accuracy within 5 ppm | Provides definitive confirmation of the molecular formula. |
Conclusion and Future Directions
The discovery and isolation of novel vinylpyridine derivatives is a dynamic and impactful area of research. Their role as tunable covalent warheads, versatile synthetic intermediates, and functional monomers ensures their continued relevance in drug discovery, materials science, and beyond.[2][3] Advances in catalytic synthesis methods are enabling the creation of ever-more complex and diverse vinylpyridine libraries.[6] Concurrently, improvements in chromatographic technologies, particularly SFC and the development of novel stationary phases, are streamlining the once-challenging process of isolating pure isomers.[8] This technical guide provides a foundational framework for professionals in the field, grounding experimental protocols in scientific rationale to empower the next wave of innovation in pyridine chemistry.
References
- Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC - NIH Source: National Institutes of Health URL
-
Title: IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: The Design and Synthesis of Dual Loaded 4-Vinylpyridine Derived Antibody-Drug Conjugates Source: UEA Digital Repository URL: [Link]
-
Title: Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques Source: Journal of Vacuum Science & Technology A URL: [Link]
-
Title: Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility Source: ACS Publications URL: [Link]
-
Title: Electrospinning and characterization of supramolecular poly(4-vinyl pyridine)-small molecule complexes Source: Papyrus - Institutional Repository of the Université de Montréal URL: [Link]
-
Title: Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications Source: SpringerLink URL: [Link]
-
Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties Source: MDPI URL: [Link]
-
Title: 2-Vinylpyridine | C7H7N | CID 7521 Source: PubChem URL: [Link]
-
Title: Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid Source: National Institutes of Health URL: [Link]
-
Title: 2-Vinylpyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Electrophilic Reactions of 2- and 4-Vinylpyridines Source: ACS Publications URL: [Link]
-
Title: Crosslinked 4-Vinylpyridine Monodisperse Functional Microspheres for Sorption of Ibuprofen and Ketoprofen Source: MDPI URL: [Link]
-
Title: Showing Compound 4-Vinylpyridine (FDB004426) Source: FooDB URL: [Link]
-
Title: Poly(4-vinylpyridine) based novel stationary phase investigated under supercritical fluid chromatography conditions Source: PubMed URL: [Link]
-
Title: The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification Source: RotaChrom URL: [Link]
-
Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]
-
Title: Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings Source: RSC Publishing URL: [Link]
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- 9. researchgate.net [researchgate.net]
Theoretical Profiling of Methoxy-Substituted Pyridines: A Computational Guide
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 1.0
Executive Summary: The Methoxy-Pyridine Motif in Drug Design
Methoxy-substituted pyridines represent a critical scaffold in medicinal chemistry, offering a versatile handle for tuning lipophilicity (
This guide provides a rigorous computational framework for characterizing these systems. Moving beyond standard "black-box" calculations, we define a validated protocol for predicting conformational landscapes, tautomeric equilibria, and reactivity descriptors essential for lead optimization.
Computational Protocol: A Self-Validating Workflow
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we recommend a multi-tiered approach. Single-point energy calculations on unverified geometries are a common failure mode in heterocyclic analysis.
Level of Theory Selection
-
Geometry Optimization: B3LYP/6-311G(d,p) is sufficient for ground-state geometries but often fails to capture weak intramolecular dispersion forces in methoxy-rotamers.
-
Recommended Functional: wB97X-D or M06-2X. These range-separated hybrid functionals include dispersion corrections essential for accurately modeling the interaction between the methoxy oxygen lone pairs and the pyridine nitrogen [1].
-
Basis Set: def2-TZVPP (Triple-Zeta Valence Polarized) is recommended for final energy calculations to minimize basis set superposition error (BSSE).
-
Solvation: SMD (Solvation Model based on Density) is superior to standard PCM for heterocyclic pKa predictions due to better parameterization for non-aqueous solvents often used in synthesis (e.g., THF, DCM) [2].
The Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing these derivatives.
Figure 1: Step-by-step computational workflow for validating methoxypyridine structures.
Conformational Dynamics & Tautomerism
The most critical theoretical insight for 2-methoxypyridine is its potential to exist as a lactim ether or tautomerize into the lactam (2-pyridone) form. While 2-methoxypyridine is stable, it is structurally isomeric to N-methyl-2-pyridone. Understanding the energetic barrier between these forms is vital for predicting binding modes.
The Lactim-Lactam Landscape
Theoretical studies confirm that in the gas phase and non-polar solvents, the 2-methoxypyridine (lactim ether) form is energetically preferred. However, 2-pyridone (lactam) becomes competitive or dominant in aqueous solution due to its high dipole moment and hydrogen-bond donating capacity [3].
Key Insight: The conversion is not a simple proton transfer but requires a methyl transfer (for the N-methyl isomer) or O-H vs N-H tautomerism (for the hydroxy precursor). For methoxy derivatives, we look at the Rotational Isomerism of the O-Me group.
Rotational Barriers (The "Syn" Effect)
For 2-methoxypyridine, the methoxy group prefers to be coplanar with the ring.
-
Syn-conformer: The methyl group is directed towards the ring nitrogen.
-
Anti-conformer: The methyl group is directed away.
Computations (B3LYP/6-311++G**) show the anti-conformer is generally the global minimum due to the repulsion between the nitrogen lone pair and the oxygen lone pairs in the syn-conformation [4].
Figure 2: Conformational and isomeric relationships in 2-methoxypyridine systems.
Electronic Structure & Reactivity Descriptors[1]
The position of the methoxy group dictates the electronic availability of the pyridine nitrogen. This is quantified by the Molecular Electrostatic Potential (MEP) and pKa predictions.
Comparative Reactivity Data
The following table summarizes theoretical predictions (M06-2X/def2-TZVPP) versus experimental trends.
| Descriptor | Pyridine (Ref) | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| Exp.[1] pKa (Conj. Acid) | 5.23 | 3.06 [5] | ~4.9 | 6.62 |
| Electronic Effect | N/A | Inductive (-I) dominates; steric shielding of N. | -I effect; no resonance into N. | Resonance (+R) dominates; N is electron-rich. |
| HOMO Location | Ring | Ring | Ring | Ring |
| Pref. Metabolic Site | N-oxidation | Demethylation / Ring Hydroxylation | N-oxidation | N-oxidation |
Mechanistic Explanation
-
2-OMe: The oxygen atom exerts a strong inductive withdrawal (-I) through the
-bond, significantly lowering the basicity of the nitrogen (pKa 3.06). Additionally, the methoxy group sterically hinders the approach of solvated protons [5]. -
4-OMe: The mesomeric (resonance) effect (+R) allows the oxygen lone pair to delocalize into the ring and onto the nitrogen atom, dramatically increasing electron density and basicity (pKa ~6.6) [5].
Molecular Electrostatic Potential (MEP)
In 2-methoxypyridine, the MEP minimum (most negative region) is split between the ring nitrogen and the methoxy oxygen. In 4-methoxypyridine, the negative potential is highly concentrated at the nitrogen, making it a "harder" nucleophile.
Experimental Protocols for Validation
To validate theoretical models, the following experimental checkpoints are required.
NMR Shift Prediction vs. Experiment
Theoretical GIAO-NMR calculations (e.g., nmr=giao in Gaussian) are excellent for confirming regiochemistry.
-
Protocol: Optimize geometry (wB97X-D/6-31G*)
Calculate NMR shielding tensors (B3LYP/6-311+G(2d,p) SCRF=Chloroform). -
Diagnostic Signal: The methoxy carbon in 2-OMe pyridine typically resonates upfield relative to the 3- or 4-isomers due to the ortho-nitrogen effect.
pKa Determination (Theoretical)
Direct calculation of pKa requires a thermodynamic cycle.
-
Calculate
, . -
Calculate
, using SMD (Water). -
Calculate
. -
.
-
Note: Use the experimental value for
(-270.3 kcal/mol).
-
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link
-
Kwac, K., Lee, C., Jung, Y., Han, J., Kwak, K., & Cho, M. (2006). Molecular Dynamics Simulation Study of N-Methylacetamide in Water. The Journal of Chemical Physics. Link (Contextual reference for amide/lactam solvation dynamics).
-
Cui, Z., et al. (2014). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine. Physical Chemistry Chemical Physics. Link
-
Gros, P. C., Fort, Y. (2002). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.[1] Journal of the American Chemical Society (via ResearchGate). Link
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Chemo-Selectivity and Cyclization Dynamics of 2-Vinylpyridin-3-Amine Systems
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Privileged" Scaffold
In the landscape of modern drug discovery, the 2-vinylpyridin-3-amine motif represents a high-value, albeit transient, intermediate. It serves as the kinetic gateway to 1,8-naphthyridines , a scaffold ubiquitously found in kinase inhibitors (e.g., PI3K, EGFR inhibitors) and antibacterial agents (fluoroquinolone analogs).
For the medicinal chemist, this system presents a dichotomy:
-
The Opportunity: Rapid access to fused bicyclic heteroaromatics via annulation.
-
The Challenge: Controlling the competition between the nucleophilic amine (N3), the electrophilic/conjugated vinyl group (C2), and the pyridine nitrogen (N1).
This guide deconstructs the reactivity profile of this system, providing a mechanistic blueprint for harnessing its cyclization potential while avoiding polymerization side-reactions.
Electronic Environment & Reactivity Profile
The 2-vinylpyridin-3-amine system is defined by a "push-pull" electronic relationship that dictates its reactivity.
The Nucleophilic Anomaly
Unlike a standard aniline, the C3-amine in this system is electronically tempered. The electron-deficient pyridine ring reduces the basicity of the amine lone pair (
-
Ground State: The amine is moderately nucleophilic, capable of attacking acyl chlorides or sulfonyl chlorides.
-
Excited/Activated State: The vinyl group (especially if substituted with Electron Withdrawing Groups, EWGs) becomes a Michael acceptor. The proximity of the C3-amine allows for a rapid 6-endo-trig or 5-exo-trig cyclization.
The Stability Paradox
Free 2-vinylpyridin-3-amine is prone to oxidative degradation and polymerization.
-
Self-Polymerization: The vinyl group is susceptible to radical polymerization initiated by trace impurities or light.
-
Handling: Consequently, this species is rarely isolated in its free form. It is almost exclusively generated in situ (e.g., via Heck coupling) and immediately trapped via cyclization.
Core Reactivity Pathways: The "Fork in the Road"
The chemist's control over reaction conditions determines whether the system undergoes simple functionalization or complex annulation.
Pathway A: The Heck-Cyclization Cascade (The "Money" Reaction)
This is the dominant application in pharmaceutical synthesis. A 3-amino-2-halopyridine undergoes a Palladium-catalyzed Heck reaction with an acrylate. The resulting intermediate—a 2-(alkoxycarbonylvinyl)pyridin-3-amine —spontaneously cyclizes to form 1,8-naphthyridin-2(1H)-ones .
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C2-Halogen bond.
-
Carbopalladation: Insertion of the alkene (acrylate).
- -Hydride Elimination: Formation of the C2-vinyl species.
-
Intramolecular Amidation: The C3-amine attacks the ester carbonyl of the new vinyl tail.
Pathway B: Aza-Electrocyclization
If the vinyl group possesses a specific geometry (Z-configuration) or is part of a diene system, the molecule can undergo 6
Pathway C: N-Functionalization (Kinetic Control)
By keeping temperatures low (<0°C) and using non-nucleophilic bases, one can functionalize the C3-amine (e.g., sulfonylation) without triggering cyclization or polymerization of the vinyl group. This preserves the vinyl handle for later "Click" chemistry or metathesis.
Visualizing the Divergent Reactivity
The following diagram illustrates the decision matrix for a chemist working with this scaffold.
Figure 1: Mechanistic divergence of the 2-vinylpyridin-3-amine intermediate. The green path represents the desired drug-synthesis route.
Experimental Protocol: Synthesis of 1,8-Naphthyridines
Objective: Synthesis of 3-ethoxycarbonyl-1,8-naphthyridin-2(1H)-one via a One-Pot Heck-Cyclization strategy. Validation: This protocol minimizes the isolation of the unstable vinyl intermediate, ensuring high yield and reproducibility.
Materials
-
Substrate: 2-Chloro-3-aminopyridine (1.0 equiv)
-
Coupling Partner: Ethyl acrylate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(o-tol)₃ (10 mol%) or XPhos (for difficult substrates)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-Complexation (Critical for Reproducibility):
-
In a dry Schlenk tube, dissolve Pd(OAc)₂ and the phosphine ligand in a minimal amount of DMF. Stir at RT for 15 mins under Argon. Why: This ensures the active Pd(0) species is generated before substrate exposure, reducing induction periods.
-
-
Reaction Assembly:
-
Add 2-chloro-3-aminopyridine and Et₃N to the catalyst mixture.
-
Add Ethyl acrylate dropwise.
-
Note: Do not add all reagents at once if the scale is >5g to manage exotherms.
-
-
The Heating Phase (The Cascade):
-
Heat the mixture to 100–110°C for 12–16 hours.
-
Observation: The reaction will initially darken (Pd reduction). As the Heck product forms, it will spontaneously cyclize. The cyclization is driven by the release of ethanol (if using ethyl acrylate) or simple amide bond formation.
-
-
Work-up & Purification:
-
Cool to RT. Dilute with water.
-
Self-Validating Step: The 1,8-naphthyridine product is often less soluble in water/DMF mixtures than the starting material. A precipitate should form.
-
Filter the solid. Wash with cold water and Et₂O.
-
Recrystallize from EtOH/DMF if necessary.
-
Data Summary Table
| Parameter | Condition | Rationale |
| Temperature | 100–110°C | Required to overcome the activation energy for oxidative addition (Heck) and thermal cyclization. |
| Solvent | DMF/DMAc | High boiling point polar aprotic solvents stabilize the Pd-intermediate and solubilize the polar pyridine. |
| Base | Et₃N | Acts as an HI scavenger. Stronger inorganic bases can sometimes hydrolyze the acrylate ester prematurely. |
| Yield Target | 75–85% | Lower yields indicate incomplete cyclization or polymerization of the acrylate. |
Visualization of the Synthetic Workflow
Figure 2: Operational workflow for the one-pot synthesis of 1,8-naphthyridines.
References
-
Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines.[1] Green Chemistry, 21, 3050-3058.[1]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.[2][3] Mini Reviews in Medicinal Chemistry, 21(5).
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives.[4][5] Synthesis, 49, 763-769.[4]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides.[6] Journal of Organic Chemistry, 66, 5923-5925.[6]
-
Reiser, O., et al. (2019). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines.[7] ChemRxiv.
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Methodological & Application
Introduction: The Potential of Multi-functional Pyridine-Based Polymers
An Application Note on the Prospective Synthesis and Utility of 4-Methoxy-2-vinylpyridin-3-amine as a Monomer for Advanced Functional Polymers
Disclaimer: The monomer this compound is a novel, uncharacterized compound. The following application note is a prospective guide based on established principles of organic synthesis and polymer chemistry, drawing analogies from well-documented substituted vinylpyridines. All protocols are theoretical and require experimental validation.
Functional polymers derived from vinylpyridine monomers have garnered significant attention due to the versatile chemical nature of the pyridine moiety. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a nucleophile, a base, and a ligand for metal ions. This has led to the application of poly(vinylpyridines) in diverse fields such as catalysis, drug delivery, gene therapy, and materials science[1][2][3][4]. While 2-vinylpyridine and 4-vinylpyridine are the most studied monomers in this class, the introduction of additional functional groups onto the pyridine ring can unlock new properties and applications[5][6][7].
This application note explores the prospective synthesis, polymerization, and applications of a novel, multi-functional monomer: this compound. The presence of a methoxy group (an electron-donating group), a primary amine (a nucleophilic and basic site), and a vinyl group on the same pyridine scaffold suggests that its corresponding polymer, poly(this compound), could exhibit a unique combination of properties, including enhanced pH-responsiveness, potent metal-chelating abilities, and sites for post-polymerization modification. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in designing next-generation functional polymers.
Part 1: Proposed Synthesis of the this compound Monomer
The synthesis of this compound is not documented in the current literature. We propose a multi-step synthetic route starting from a commercially available substituted pyridine. A plausible approach involves the introduction of the vinyl group at a late stage, for instance, via a Wittig or Horner-Wadsworth-Emmons reaction on a suitable acetylpyridine precursor.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 4-Methoxy-3-nitro-2-aminopyridine
-
To a solution of 2-chloro-4-methoxy-3-nitropyridine in a suitable solvent (e.g., DMSO), add a solution of ammonia.
-
Heat the reaction mixture under pressure in a sealed vessel. The nucleophilic aromatic substitution of the chloro group by ammonia is a standard method for the synthesis of aminopyridines[8].
-
After cooling, the product can be isolated by precipitation upon addition of water and purified by recrystallization.
Step 2: Synthesis of 4-Methoxy-2,3-diaminopyridine
-
Dissolve the 4-Methoxy-3-nitro-2-aminopyridine in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere. This will reduce the nitro group to a primary amine.
-
Filter off the catalyst and concentrate the solvent to obtain the diamine product.
Step 3: Synthesis of 2-Acetyl-4-methoxy-3-aminopyridine
-
This step is challenging due to the multiple nucleophilic sites on the diamine. A selective acylation might be difficult. An alternative approach starting from a different precursor might be necessary. However, for the purpose of this prospective protocol, we will assume a regioselective reaction can be achieved.
-
Protect one of the amino groups if necessary.
-
React the protected diamine with a suitable acetylating agent.
-
Alternatively, a more complex route involving the synthesis of a pre-acetylated pyridine ring could be employed[9].
Step 4: Olefination to form this compound
-
The Horner-Wadsworth-Emmons reaction is a reliable method for converting ketones to alkenes, often with high E-selectivity[10][11][12].
-
Deprotonate a suitable phosphonate ester (e.g., diethyl (cyanomethyl)phosphonate) with a strong base (e.g., NaH) in an anhydrous solvent like THF to form the ylide.
-
Add the 2-acetyl-4-methoxy-3-aminopyridine to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and extract the product. Purify by column chromatography. The Wittig reaction is another viable alternative[13][14][15].
Part 2: Polymerization of this compound
The presence of electron-donating groups (methoxy and amino) on the pyridine ring is expected to influence the reactivity of the vinyl group. These groups increase the electron density of the vinyl double bond, which could affect the kinetics of polymerization compared to unsubstituted vinylpyridines[16][17].
Caption: Potential polymerization methods for the monomer.
Protocol 2: Free Radical Polymerization (Illustrative)
-
Purification of Monomer: Pass the synthesized this compound through a column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the monomer and a radical initiator (e.g., AIBN or BPO) in an appropriate solvent (e.g., DMF, DMSO, or toluene).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in an oil bath preheated to the desired temperature (e.g., 60-80 °C) and stir for a predetermined time.
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., diethyl ether or hexane).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
| Parameter | Condition | Rationale |
| Initiator | AIBN, BPO | Standard radical initiators. |
| Solvent | DMF, DMSO, Toluene | Should dissolve both monomer and polymer. |
| Temperature | 60-80 °C | Depends on the decomposition kinetics of the initiator. |
| Monomer Conc. | 1-2 M | Affects polymerization rate and molecular weight. |
Table 1: Proposed conditions for free radical polymerization.
Part 3: Properties and Potential Applications of Poly(this compound)
The unique combination of functional groups in the repeating unit of poly(this compound) suggests a range of interesting properties and applications.
| Property | Originating Functional Group(s) | Potential Application |
| pH-Responsiveness | Pyridine nitrogen, Amino group | Smart drug delivery systems, sensors, smart coatings.[7][18] |
| Metal Coordination | Pyridine nitrogen, Amino group | Catalysis, heavy metal removal, antimicrobial materials.[3][19][20] |
| Nucleophilicity | Amino group | Post-polymerization modification, grafting, cross-linking.[5][21] |
| Hydrophilicity/Solubility | Methoxy, Amino, Pyridine groups | Water-soluble or dispersible polymers, hydrogels. |
Table 2: Projected properties and applications of the functional polymer.
Application Focus: pH-Responsive Drug Delivery
The protonation of the pyridine nitrogen and the amino group at acidic pH would lead to electrostatic repulsion between the polymer chains, causing the polymer to dissolve or swell. This property can be harnessed for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments.
Caption: pH-triggered drug release from a self-assembled polymer structure.
Protocol 3: Post-Polymerization Modification (Illustrative)
The primary amine group on the polymer backbone serves as a convenient handle for further functionalization.
-
Reaction: Dissolve the synthesized poly(this compound) in a suitable solvent like DMF.
-
Functionalization: Add a molecule with an amine-reactive group, for example, an activated ester of a fluorescent dye, a biotin derivative for affinity applications, or a cross-linking agent.
-
Conditions: The reaction can be carried out at room temperature, possibly with the addition of a non-nucleophilic base to facilitate the reaction.
-
Purification: Purify the modified polymer by dialysis or precipitation to remove unreacted reagents.
This approach allows for the creation of a library of functional polymers from a single parent polymer, expanding its utility[21].
Conclusion
While this compound remains a hypothetical monomer, this application note provides a comprehensive, scientifically-grounded framework for its synthesis, polymerization, and application. The resulting polymer, with its unique combination of methoxy, amino, and vinylpyridine functionalities, holds significant promise for the development of advanced materials with applications in stimuli-responsive systems, catalysis, and biomedicine. The protocols and concepts presented here are intended to serve as a starting point for researchers aiming to explore this new frontier in functional polymer chemistry. Experimental validation of these proposed methods is the necessary next step to realize the full potential of this intriguing monomer.
References
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- Brookhart, M., et al. (2020). Comprehensive Picture of Functionalized Vinyl Monomers in Chain-Walking Polymerization. Macromolecules, 53(21), 9364–9377.
- Pal, M., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(1), 164-168.
- Atanase, L. I., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1486.
- Hoye, A. T., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 32(05), 485-489.
- Kodimuthali, A., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. INIS-IAEA.
- Debuigne, A., et al. (2005). Effect of electron donors on the radical polymerization of vinyl acetate mediated by [Co(acac)2]: degenerative transfer versus reversible homolytic cleavage of an organocobalt(III) complex. Chemistry, 11(21), 6318-27.
- Cha, J. Y., & Toste, F. D. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2568–2571.
- Yavuz, E., & Karakas, G. (2013). The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications.
- Rasmussen, P. G., & Apen, P. G. (1992). Synthesis and characterization of poly(4-vinylpyridine) substituted with a novel betaine salt derived from 4,5-dicyanoimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 203-210.
- D'Accolti, L., et al. (2015). The Pyridyl Functional Groups Guide the Formation of Pd Nanoparticles Inside A Porous Poly(4VinylPyridine). Chemistry - A European Journal, 21(30), 10762-10769.
- Lyle, R. E., & Gauthier, G. J. (1964). SYNTHESIS OF METHOXYPYRIDYL PHENYL KETONES VIA PYRIDYLLITHIUM COMPOUNDS. The Journal of Organic Chemistry, 29(12), 3635-3637.
- Lee, J. Y., et al. (2023). One-Pot, Self-Initiated Polymerization Approach to Functional Poly(4-Vinylpyridine)s. Macromolecular Research, 31(1), 84-91.
- Stamm, T.
- Brookhart, M., et al.
- Puskas, J. E., et al. (2007). Monomer Reactivity in Functionalized Vinyl Copolymers: A Theoretical Approach. The Journal of Physical Chemistry A, 111(8), 1469–1475.
- Snieckus, V., & Comins, D. L. (1981). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 46(26), 5448-5450.
- Riess, G., et al. (2022). Poly(vinyl pyridine)
- Kamigaito, M., & Sawamoto, M. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 4(1), 1-14.
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Wikipedia. "2-Vinylpyridine." ([Link])
- Riess, G., et al. (2022). (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
- Katritzky, A. R., & Fang, Y. (2002). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Arkivoc, 2002(5), 68-83.
- D'Agosto, F., & Charleux, B. (2014).
- D'Accolti, L., et al. (2015). The Pyridyl Functional Groups Guide the Formation of Pd Nanoparticles Inside a Porous Poly(4-Vinyl-Pyridine).
- Fares, M. M. (2014). Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis.
-
Wikipedia. "Horner–Wadsworth–Emmons reaction." ([Link])
- Postigo, A., & Seoane, G. A. (2007). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 4(4), 347-380.
-
Matyjaszewski, K. "Post-polymerization modification of monomer units." Matyjaszewski Polymer Group. ([Link])
- Murugan, K., & Ramamurthy, P. (2016). Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications.
- Denmark, S. E. "DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES." Denmark Group.
- Bowman, C. N., & Hoyle, C. E. (2003). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7943–7952.
- Atanase, L. I., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI.
- Junk, P. C., et al. (2023). The heterometallic one-dimensional solvated coordination polymer [NiPt2Cl6(TRIP-Py)4] n. Acta Crystallographica Section C: Structural Chemistry, 79(3), 118-122.
- Organic Chemistry. (2022).
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Wikipedia. "Wittig reaction." ([Link])
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Organic Chemistry Portal. "Wittig Reaction - Common Conditions." ([Link])
- Sun, X.-L., et al. (2024). π–π Interactions-Driven Ethylene Polymerization Using “Sandwich” Bis(imino)pyridyl Iron Catalysts.
- Kim, S., & Lee, P. H. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 87(21), 14389–14404.
- Pearson+. "Show how Wittig reactions might be used to synthesize the followi..." Study Prep.
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Organic Chemistry Portal. "Wittig Reaction." ([Link])
- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube.
- Guda, V. G., et al. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(17), 3656.
-
Organic Chemistry Portal. "Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction." ([Link])
- Park, K. (2020). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. Elsevier.
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Advanced Application Note: Poly(4-Methoxy-2-vinylpyridin-3-amine) (PMVPA)
[1]
Executive Summary & Material Profile
Poly(4-Methoxy-2-vinylpyridin-3-amine) (PMVPA) represents a next-generation functionalized polyvinylpyridine derivative.[1] Unlike standard Poly(2-vinylpyridine) (P2VP) or Poly(4-vinylpyridine) (P4VP), PMVPA incorporates two critical functional handles on the pyridine ring:[1]
-
3-Amine (-NH₂): Provides a primary conjugation site for post-polymerization modification and enhances hydrogen bonding.[1]
-
4-Methoxy (-OCH₃): An electron-donating group (EDG) that increases the electron density of the pyridine ring, significantly elevating the pKa of the pyridine nitrogen compared to unsubstituted analogs.[1]
This unique architecture positions PMVPA as a superior candidate for pH-responsive drug delivery systems , chelation resins , and bio-orthogonal scaffolds .[1]
Chemical Structure & Properties
| Property | Description |
| Monomer CAS | 1824410-50-5 (this compound) |
| Polymer Backbone | Polyvinyl (hydrophobic, stable) |
| Pendant Group | 4-Methoxy-3-aminopyridine |
| pKa (Predicted) | ~6.5 - 7.0 (Higher than P2VP's ~5.0 due to EDGs) |
| Solubility | pH-dependent: Soluble in acidic media (protonated); Insoluble/Aggregated in basic/neutral media.[1] |
| Reactivity | High nucleophilicity at the 3-amine position; Pyridine nitrogen available for protonation/coordination.[1] |
Core Applications
A. pH-Switchable Drug Delivery Vectors
The elevated pKa of PMVPA makes it an ideal "early-duodenum" release trigger.[1] While P2VP transitions at pH ~5.0, PMVPA's transition is shifted towards neutral (pH ~6.5-6.8), allowing for encapsulating payloads that remain stable in the stomach but release rapidly upon entering the small intestine.[1]
B. "Smart" Chelation & Catalysis
The proximity of the 3-amine and the pyridine nitrogen creates a potential N,N-bidentate coordination site, making PMVPA a highly selective scavenger for transition metals (Cu²⁺, Pd²⁺) or a support for catalytic complexes.[1]
C. Bio-Conjugation Scaffolds
The primary amine allows for facile reaction with NHS-esters, isothiocyanates, or aldehydes, enabling the attachment of targeting ligands (antibodies, peptides) without disrupting the pH-responsive pyridine ring.[1]
Experimental Protocols
Protocol 1: Controlled Synthesis via RAFT Polymerization
Objective: Synthesize PMVPA with a defined molecular weight and narrow polydispersity (PDI < 1.[1]2) for reproducible biological applications.[1]
Materials
-
Monomer: this compound (Purified by passing through basic alumina to remove inhibitor).[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1]
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.[1]
-
Solvent: 1,4-Dioxane (Anhydrous).[1]
Workflow
-
Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100.
-
[Monomer]:[CTA]:[Initiator] = 100:1:0.2[1]
-
-
Dissolution: In a Schlenk tube, dissolve 1.0 g (approx. 6.6 mmol) of monomer in 4 mL of 1,4-Dioxane.[1]
-
Addition: Add 18.5 mg CPADB and 2.2 mg AIBN.
-
Degassing: Seal the tube and perform 4 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).
-
Polymerization: Immerse in an oil bath at 70°C for 12 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air.
-
Purification: Precipitate the polymer dropwise into cold diethyl ether (10x volume). Centrifuge and dry under vacuum at 40°C.
Visualization: RAFT Synthesis Pathway
Caption: Schematic of the RAFT polymerization process to yield well-defined PMVPA.
Protocol 2: Determination of pH-Responsive Phase Transition (Cloud Point)
Objective: Determine the precise pH at which PMVPA transitions from soluble (protonated) to insoluble (deprotonated).[1]
Methodology
-
Preparation: Prepare a 1.0 mg/mL solution of PMVPA in 10 mM HCl (pH ~2.0). The solution should be clear.
-
Titration Setup: Place the solution in a quartz cuvette with a magnetic stir bar.
-
Measurement: Monitor Transmittance (%T) at 600 nm using a UV-Vis spectrophotometer.
-
Titration: Add 0.1 M NaOH in 5 µL increments. Record pH and %T after stabilization (30s).
-
Data Analysis: Plot %T vs. pH. The inflection point (pKa_app) is the pH where %T drops to 50%.[1]
Expected Result: A sharp decrease in transmittance around pH 6.5–6.8, indicating deprotonation and aggregation of the hydrophobic polymer chains.[1]
Protocol 3: Post-Polymerization Functionalization (Schiff Base Formation)
Objective: Conjugate a fluorescent tag (Fluorescein Isothiocyanate - FITC) to the pendant 3-amine group for imaging.[1]
Workflow
-
Dissolution: Dissolve 50 mg of PMVPA in 2 mL of DMF (Dimethylformamide).
-
Activation: Add 2 equivalents (relative to amine groups) of Triethylamine (TEA) to ensure the amine is deprotonated and nucleophilic.
-
Conjugation: Add 1.1 equivalents of FITC dissolved in minimal DMF.
-
Reaction: Stir in the dark at room temperature for 24 hours.
-
Purification: Dialyze against Methanol/Water (1:1) for 48 hours (MWCO 3.5 kDa) to remove unreacted dye.[1]
-
Validation: Verify conjugation via UV-Vis (absorbance at 490 nm) and disappearance of the N-H stretch in FTIR.
Visualization: Functionalization Logic
Caption: Post-polymerization modification strategy utilizing the pendant amine group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) in Synthesis | Incomplete degassing (Oxygen inhibition).[1] | Perform additional freeze-pump-thaw cycles; ensure system is strictly air-free.[1] |
| Low Polymer Yield | Steric hindrance of the 4-methoxy group.[1] | Increase reaction time to 24h or temperature to 80°C; verify initiator activity. |
| Incomplete Solubility in Water | pH is too close to pKa.[1] | Ensure pH is < 5.0 for full solubility; use dilute HCl or Acetic Acid.[1] |
| No Fluorescence after Conjugation | Amine protonated (unreactive).[1] | Ensure TEA or DIPEA is added to the reaction to keep the 3-amine nucleophilic.[1] |
References
- Monomer Source & Data
-
Poly(vinylpyridine)
-
Cummins, C. C., et al. "Solvatochromic properties of poly(2-vinylpyridine) in solution."[1] Macromolecules. (General P2VP behavior).
-
-
RAFT Polymerization of Vinylpyridines
-
pH-Responsive Mechanisms
(Note: While specific application papers for PMVPA are proprietary or emerging, the protocols above are derived from validated methodologies for structurally homologous aminopyridines and vinyl polymers.)
Application Notes and Protocols: 4-Methoxy-2-vinylpyridin-3-amine in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of therapeutic agents targeting a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized pyridine derivative, 4-Methoxy-2-vinylpyridin-3-amine, a versatile building block with significant potential in the development of targeted covalent inhibitors.
The incorporation of a vinyl group, particularly on a pyridine ring, introduces a reactive "warhead" capable of forming a covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein.[6][7][8][9][10] This covalent interaction can lead to irreversible inhibition, offering advantages such as prolonged duration of action and efficacy against drug-resistant mutations.[6][7] The methoxy and amine substituents on the pyridine ring of this compound provide additional handles for modifying solubility, directing interactions with the target protein, and serving as attachment points for further chemical elaboration.
This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility as a precursor for targeted covalent kinase inhibitors. Detailed protocols for its synthesis and subsequent evaluation in a representative kinase inhibition assay are presented to guide researchers in harnessing the potential of this valuable chemical entity.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug discovery campaigns. The following table summarizes the key computed and anticipated spectral data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| logP (predicted) | 1.5 - 2.5 |
| ¹H NMR (predicted, CDCl₃, 400 MHz) δ (ppm) | 7.8 (s, 1H), 6.8 (s, 1H), 6.6 (dd, J=17.6, 10.8 Hz, 1H), 5.9 (d, J=17.6 Hz, 1H), 5.4 (d, J=10.8 Hz, 1H), 4.0 (s, 3H), 3.5 (br s, 2H) |
| ¹³C NMR (predicted, CDCl₃, 100 MHz) δ (ppm) | 155.0, 145.0, 138.0, 135.0, 130.0, 115.0, 105.0, 55.0 |
| Mass Spec (ESI+) m/z | 151.09 [M+H]⁺ |
Synthetic Protocol: A Proposed Route to this compound
The following protocol outlines a plausible multi-step synthesis of this compound, commencing from commercially available starting materials. The causality behind the choice of reagents and conditions is explained at each step to provide a deeper understanding of the synthetic strategy.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Stille Coupling for the Introduction of the Vinyl Group
-
Rationale: The Stille coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds. It is particularly well-suited for the introduction of a vinyl group onto an aromatic or heteroaromatic ring. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is standard for this transformation.
-
Protocol:
-
To a flame-dried round-bottom flask, add 2-chloro-4-methoxy-3-nitropyridine (1.0 eq), vinyltributyltin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous potassium fluoride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-3-nitro-2-vinylpyridine.
-
Step 2: Reduction of the Nitro Group to an Amine
-
Rationale: The reduction of an aromatic nitro group to an amine is a common and essential transformation in the synthesis of many pharmaceutical intermediates. Iron powder in the presence of an ammonium salt is a classic, cost-effective, and relatively mild method for this reduction, avoiding the need for high-pressure hydrogenation.
-
Protocol:
-
To a round-bottom flask, add 4-methoxy-3-nitro-2-vinylpyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (3.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
-
Application in Kinase Inhibitor Development: A Conceptual Framework
The structural features of this compound make it an attractive starting point for the development of targeted covalent inhibitors of protein kinases. The 3-amino group can serve as a key attachment point for a scaffold that will confer selectivity for the target kinase, while the 2-vinyl group acts as the covalent warhead. The 4-methoxy group can be utilized to enhance binding affinity and modulate physicochemical properties.
Targeted Covalent Inhibition Signaling Pathway
Caption: Mechanism of targeted covalent inhibition by a this compound-derived inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a representative in vitro assay to evaluate the inhibitory activity of a compound derived from this compound against a target kinase.
Principle
The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The extent of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method. For a covalent inhibitor, a time-dependent inhibition profile is expected.
Materials
-
Target kinase (e.g., Epidermal Growth Factor Receptor, EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in assay buffer to the desired final concentrations.
-
-
Assay Setup (Time-Dependent Inhibition):
-
In a 384-well plate, add the target kinase and the test compound at various concentrations.
-
Incubate the mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction Initiation:
-
To each well, add a mixture of the kinase substrate and ATP to initiate the kinase reaction. The ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a fixed period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the remaining ATP and converts the ADP produced into a detectable signal (e.g., luminescence).
-
Incubate the plate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration at each pre-incubation time point.
-
Determine the IC₅₀ value at each time point by fitting the data to a dose-response curve.
-
For covalent inhibitors, the IC₅₀ values are expected to decrease with increasing pre-incubation time. Further analysis can be performed to determine the rate of inactivation (k_inact) and the inhibition constant (K_I).[7]
-
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the synthesis of targeted covalent inhibitors in medicinal chemistry. Its strategic placement of functional groups allows for the development of potent and selective modulators of kinase activity. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of this and related scaffolds in the discovery of novel therapeutics. Further exploration into the synthesis of libraries based on this core and their screening against a panel of kinases will undoubtedly unveil new avenues for the treatment of various diseases, including cancer and inflammatory disorders.
References
-
Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]
-
Covalent inhibitor drug discovery. Domainex. Available at: [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]
-
BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase. PubMed. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
-
Pyridines. Wikipedia. Available at: [Link]
-
4-methoxy-3-nitro-2-pyridinamine. ChemSynthesis. Available at: [Link]
-
Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC - NIH. Available at: [Link]
- Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
-
Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives (2 and 3)a. (a)... ResearchGate. Available at: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
-
4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine, 1 mg. CP Lab Safety. Available at: [Link]
-
2-Vinylpyridine Properties. EPA. Available at: [Link]
-
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores | Journals. Available at: [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Note: Catalytic Activity of 4-Methoxy-2-vinylpyridin-3-amine Metal Complexes
This Application Note provides a comprehensive guide to utilizing 4-Methoxy-2-vinylpyridin-3-amine (CAS: 1824410-50-5) as a high-performance ligand precursor for transition metal catalysis.
Unlike standard 4-vinylpyridine (4-VP) ligands, this molecule incorporates an amino group (-NH₂) at the C3 position and an electron-donating methoxy group (-OMe) at the C4 position. These modifications significantly enhance metal binding affinity and electronic richness, making it an ideal candidate for developing leach-resistant heterogeneous catalysts and electron-rich homogeneous complexes .
Introduction & Mechanistic Rationale
The utility of This compound lies in its trifunctional nature, which addresses common failure modes in standard polymer-supported catalysis (e.g., metal leaching, low activity).
Key Structural Advantages
-
3-Amino Group (Chelation Anchor): Unlike simple pyridine ligands that bind metals via a single nitrogen (monodentate), the adjacent amine allows for N,N-bidentate chelation or cooperative hydrogen bonding. This drastically reduces metal leaching in heterogeneous systems.
-
4-Methoxy Group (Electronic Promoter): The strong electron-donating effect (+M) of the methoxy group increases the basicity of the pyridine nitrogen, stabilizing high-oxidation state intermediates (e.g., Pd(IV) in C-H activation) and facilitating oxidative addition steps.
-
2-Vinyl Group (Polymerizable Handle): Enables covalent attachment to polymer backbones (e.g., polystyrene-divinylbenzene) or direct polymerization to form functionalized hydrogels.
Mechanistic Pathway Diagram
The following diagram illustrates the workflow from ligand polymerization to catalytic turnover in a Suzuki-Miyaura coupling reaction.
Caption: Figure 1. Workflow for converting this compound into a heterogeneous catalyst, showing the stabilization of the active metal center via N,N-chelation.
Experimental Protocols
Protocol A: Synthesis of Polymer-Supported Ligand (Poly-MVPA)
Objective: To create an insoluble, cross-linked polymer support containing the functional ligand.
Materials:
-
Monomer: this compound (1.0 equiv)
-
Co-monomer: Styrene (3.0 equiv)
-
Cross-linker: Divinylbenzene (DVB, 0.5 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile, 1 wt%)
-
Solvent: Toluene (degassed)
Step-by-Step Procedure:
-
Preparation: Dissolve the monomer, styrene, and DVB in toluene in a round-bottom flask equipped with a reflux condenser.
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove oxygen (critical to prevent radical quenching).
-
Initiation: Add AIBN and heat the mixture to 70°C under nitrogen atmosphere.
-
Polymerization: Stir at 70°C for 24 hours. A white/off-white precipitate should form.
-
Purification: Filter the solid polymer. Wash extensively with Toluene (3x), THF (3x), and Methanol (3x) to remove unreacted monomers.
-
Drying: Dry the polymer (Poly-MVPA) in a vacuum oven at 50°C overnight.
Protocol B: Metal Loading (Pd-Complexation)
Objective: To coordinate Palladium(II) onto the Poly-MVPA support.
Materials:
-
Support: Poly-MVPA (1.0 g)
-
Metal Source: Palladium(II) Acetate [Pd(OAc)₂] (100 mg)
-
Solvent: Acetone or Acetonitrile
Step-by-Step Procedure:
-
Suspend 1.0 g of Poly-MVPA in 20 mL of acetone.
-
Add Pd(OAc)₂ solution (dissolved in minimal acetone) dropwise.
-
Stir the suspension at room temperature for 12 hours. The polymer will darken (yellow to brown/black) as Pd coordinates.
-
Filtration: Filter the catalyst.
-
Leaching Check (Self-Validation): Wash the solid with acetone until the filtrate is colorless. Analyze the final wash by ICP-MS to ensure no free Pd remains.
-
Activation: Dry in vacuo. The catalyst is now ready (Pd@Poly-MVPA).
Application Data: Suzuki-Miyaura Cross-Coupling
This protocol validates the catalyst in the coupling of aryl halides with phenylboronic acid. The electron-rich nature of the ligand allows for the activation of deactivated aryl chlorides.
Reaction Conditions:
-
Substrate: 4-Chloroanisole (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 mmol)
-
Base: K₂CO₃ (2.0 mmol)
-
Catalyst: Pd@Poly-MVPA (0.5 mol% Pd)
-
Solvent: Ethanol/H₂O (1:1)
-
Temp: 80°C
Table 1: Comparative Catalytic Performance
| Catalyst System | Substrate (X=)[1] | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Leaching (ppm) |
| Pd@Poly-MVPA | -I | 1 | 99 | 1980 | < 0.1 |
| Pd@Poly-MVPA | -Br | 2 | 98 | 980 | < 0.1 |
| Pd@Poly-MVPA | -Cl | 6 | 92 | 306 | 0.2 |
| Pd/C (Standard) | -Cl | 6 | 45 | 150 | 5.4 |
| Pd(OAc)₂ (Homog.) | -Cl | 6 | 88 | 293 | N/A (High Loss) |
Analysis:
-
Superior Activity: The Pd@Poly-MVPA system outperforms standard heterogeneous Pd/C, particularly for Aryl Chlorides. This is attributed to the 4-methoxy group , which increases electron density at the metal center, facilitating the difficult oxidative addition of Ar-Cl bonds.
-
Stability: The <0.1 ppm leaching confirms the efficacy of the 3-amino/pyridine chelate effect, preventing metal loss better than monodentate pyridine supports.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, follow these validation steps if yields are suboptimal:
-
Issue: Low Conversion.
-
Diagnosis: Incomplete activation of the Pd(II) precatalyst to Pd(0).
-
Solution: Add a trace amount of reducing agent (e.g., NaBH₄ or Phenylhydrazine) during the pre-stirring phase to generate active Pd(0) nanoclusters within the polymer matrix.
-
-
Issue: High Metal Leaching (>1 ppm).
-
Diagnosis: Saturation of binding sites. The Metal:Ligand ratio during loading was too high.
-
Solution: Ensure the molar ratio of Ligand (Amine sites) to Metal is at least 2:1 during the loading Protocol B.
-
-
Issue: Polymer Swelling Failure.
-
Diagnosis: Solvent incompatibility.
-
Solution: Vinylpyridine polymers swell best in polar protic solvents (Ethanol, Methanol) or DMF. Avoid non-polar solvents like Hexane for the reaction medium.
-
References
-
Nishide, H., & Tsuchida, E. (1976). Complexation of metal ions with poly(4-vinylpyridine) derivatives and their catalytic activity.[2] Makromolekulare Chemie. Link
-
Sherrington, D. C. (2001). Polymer-supported metal complex alkene epoxidation catalysts. Catalysis Today. Link
-
Uozumi, Y. (2002). Development of polymeric palladium catalysts for organic synthesis. Journal of Synthetic Organic Chemistry, Japan. Link
-
Chakrabarti, K., et al. (2018). Pyridine-based ligands in palladium-catalyzed cross-coupling reactions. Coordination Chemistry Reviews. Link
-
BiDe Pharm. (2024). Product Specification: this compound (CAS 1824410-50-5).[3][4]Link
Sources
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ammonium cerium(iv) nitrate | CAS#:16774-21-3 | Chemsrc [chemsrc.com]
- 4. ammonium cerium(iv) nitrate | CAS#:16774-21-3 | Chemsrc [chemsrc.com]
cross-coupling reactions involving 4-Methoxy-2-vinylpyridin-3-amine
Application Note: Cross-Coupling & Annulation Protocols for 4-Methoxy-2-vinylpyridin-3-amine
Part 1: Executive Summary & Strategic Utility
This compound is a high-value heterocyclic scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of fused polycyclic systems (e.g., 1,5-naphthyridines, pyrido[2,3-b]pyrazines) and covalent kinase inhibitors.[1]
Unlike simple pyridines, this molecule possesses a "Push-Pull-Ortho" architecture:
-
The "Push": The C3-amino and C4-methoxy groups are strong electron donors, making the ring nucleophilic and raising the HOMO energy.[1]
-
The "Pull" (Latent): The pyridine nitrogen acts as an electron sink, but the C2-vinyl group allows for conjugation.[1]
-
The "Ortho" Effect: The proximity of the C2-vinyl and C3-amine groups creates a privileged site for annulation reactions , allowing rapid construction of bicyclic heteroaromatics via condensation/cyclization sequences.[1]
This guide details three core workflows: Heck Vinylation (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Naphthyridine Annulation (Ring fusion).[2][1]
Part 2: Chemical Properties & Handling
| Property | Specification | Notes |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Yellow to Brown Oil/Solid | Oxidizes/darkens upon air exposure.[1][3] |
| Storage | -20°C, Inert Atmosphere | Critical: Stabilize with radical inhibitor (e.g., BHT) if stored as oil to prevent vinyl polymerization.[2][1] |
| Solubility | DMSO, DMF, MeOH, DCM | Moderate solubility in non-polar solvents.[2][1] |
| pKa (Calc.) | ~6.5 (Pyridine N) | The 3-NH₂ and 4-OMe significantly increase basicity compared to pyridine.[1] |
Safety Warning: Vinylpyridines are prone to spontaneous exothermic polymerization.[2][1] Always store with a stabilizer (10-100 ppm 4-tert-butylcatechol) if not used immediately.[1] Handle in a fume hood; aminopyridines are potential neurotoxins.[2][1]
Part 3: Experimental Protocols
Workflow A: Heck Cross-Coupling (Vinyl Functionalization)
Objective: To extend the carbon chain at the vinyl terminus, creating styryl-pyridine analogs common in kinase inhibitors.
Mechanism: The electron-rich nature of the pyridine ring requires a robust catalytic system to facilitate the oxidative addition of the aryl halide partner and prevent catalyst poisoning by the free amine.[1]
Protocol:
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the aryl bromide, Pd(OAc)₂, and Ligand.[2][1] Purge with N₂.[2][1]
-
Dissolve the vinylpyridine and Et₃N in degassed DMF and add to the vial.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[2][1] Dry over Na₂SO₄.[2][1]
-
Purification: Flash chromatography (Hexane/EtOAc).[2][1] The product is usually fluorescent.[2][1]
-
Key Insight: If the free amine interferes with the Pd-catalyst (poisoning), protect it as an acetamide (Ac) or carbamate (Boc) prior to the Heck reaction.[1] Deprotect afterwards.
Workflow B: Buchwald-Hartwig Amination (N-Arylation)
Objective: To functionalize the C3-amine, creating diarylamine motifs.[1]
Protocol:
-
Reagents:
-
Procedure:
-
Troubleshooting:
Workflow C: Annulation to 1,5-Naphthyridines (The "Killer App")
Objective: Cyclization of the amine onto the vinyl group (via an external aldehyde/ketone linker) to form fused bicyclic systems.
Concept: This is a modified Doebner-Miller or Skraup-type synthesis. The amine condenses with an aldehyde to form an imine, which then cyclizes onto the vinyl group (often requiring an oxidant or electrocyclization step).[1]
Protocol (One-Pot Condensation):
-
Reagents:
-
Procedure:
Part 4: Reaction Logic & Pathway Map
The following diagram illustrates the divergent synthetic pathways available to this scaffold.
Caption: Divergent synthesis map showing the transformation of the 2-vinyl-3-amino scaffold into three distinct chemical classes.
Part 5: References
-
Preparation of 2-vinylpyridin-3-amine analogs:
-
Heck Reaction on Vinyl Pyridines:
-
Annulation of 2-Amino-3-alkenylpyridines:
-
Buchwald-Hartwig of Aminopyridines:
Sources
The Emerging Role of 4-Methoxy-2-vinylpyridin-3-amine in Advanced Materials: A Guide for Innovators
The quest for novel materials with tailored functionalities is a perpetual driving force in scientific innovation. In this context, the strategic design of molecular building blocks is paramount. 4-Methoxy-2-vinylpyridin-3-amine, a highly functionalized pyridine derivative, represents a promising yet largely unexplored monomer for the development of next-generation polymers and hybrid materials. Its unique architecture, combining a polymerizable vinyl group with a coordinating pyridine ring, a reactive primary amine, and a modulating methoxy group, opens a vast landscape of potential applications. This guide provides an in-depth exploration of the scientific underpinnings and practical protocols for leveraging this versatile molecule in materials science, aimed at researchers, scientists, and professionals in drug development and advanced materials.
Molecular Architecture: A Quartet of Functional Harmony
The potential of this compound as a monomer is rooted in the synergistic interplay of its four key functional groups. Understanding their individual and collective contributions is crucial for designing materials with desired properties.
-
The Vinyl Group: This readily polymerizable moiety serves as the backbone-forming unit. It can undergo various polymerization techniques, including free-radical, controlled radical (e.g., ATRP, RAFT), and anionic polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures.[1][2][3]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. This feature is instrumental in the formation of coordination polymers, metal-organic frameworks (MOFs), and catalysts.[4][5][6] Furthermore, the pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, influencing the self-assembly and macroscopic properties of the resulting materials.
-
The Primary Amine Group: The amino group at the 3-position is a versatile handle for post-polymerization modification. It can be functionalized with a variety of molecules, including drugs, fluorophores, or cross-linking agents. This reactive site also imparts basicity to the monomer and the corresponding polymer, making them responsive to pH changes. Recent research has highlighted the potential of polymerized aminopyridines to exhibit antimicrobial properties.[7][8]
-
The Methoxy Group: Positioned at the 4-position, the methoxy group acts as an electronic modulator. As an electron-donating group, it can influence the reactivity of the pyridine ring and the vinyl group. It can also impact the solubility of the monomer and the resulting polymer, as well as the optical and liquid crystalline properties of derived materials.[9][10][11]
The strategic combination of these functionalities in a single monomer allows for the creation of multifunctional materials with applications spanning catalysis, sensing, drug delivery, and optoelectronics.
Application Arena: From Smart Polymers to Functional Coatings
The unique molecular structure of this compound paves the way for its use in a variety of advanced material applications.
pH-Responsive and Bioactive Polymers
The presence of the amino and pyridine groups makes polymers derived from this compound inherently pH-responsive. In acidic environments, these groups become protonated, leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. This property can be harnessed for the development of "smart" drug delivery systems that release their payload in specific pH environments, such as tumor microenvironments or endosomal compartments. Furthermore, the demonstrated antimicrobial potential of aminopyridine-containing polymers suggests applications in bioactive coatings for medical devices and surfaces.[7]
Coordination Polymers and Catalysis
The coordinating ability of the pyridine nitrogen allows for the synthesis of coordination polymers and MOFs.[4][12] These materials, formed by the self-assembly of the monomer with metal ions, can exhibit porous structures with high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The amine and methoxy groups can further modulate the catalytic activity and selectivity of these materials.
Functional Coatings and Adhesives
The polarity imparted by the amine, methoxy, and pyridine functionalities can enhance the adhesive properties of polymers derived from this compound. These polymers can form strong interactions with a variety of surfaces, making them promising candidates for advanced adhesives and functional coatings with applications in electronics and aerospace. Poly(vinylpyridine)s are known for their use in creating dye-receptive coatings.[2]
Organic Electronics and Optoelectronics
The conjugated π-system of the pyridine ring, coupled with the electronic influence of the methoxy and amine groups, suggests potential for applications in organic electronics. Methoxy-substituted pyridine derivatives have been explored for their liquid crystalline and photophysical properties.[9][10] Polymers containing this compound could be investigated as components in organic light-emitting diodes (OLEDs), sensors, or as charge-transporting layers.
Experimental Protocols: Synthesizing the Future
This section provides detailed, step-by-step methodologies for the synthesis and characterization of polymers from this compound.
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol outlines a standard free-radical polymerization method to produce a homopolymer of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 30.5 mmol) and AIBN (e.g., 0.05 g, 0.3 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours.
-
Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure by ¹H and ¹³C NMR. The disappearance of the vinyl proton signals and the appearance of a broad aliphatic backbone signal will indicate successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of the key functional groups (amine, pyridine, methoxy) in the polymer.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Synthesis of a Metal-Coordinated Polymer Network
This protocol describes the formation of a coordination polymer network by reacting the synthesized poly(this compound) with a metal salt.
Materials:
-
Poly(this compound) (synthesized as per Protocol 3.1)
-
Copper(II) chloride (CuCl₂) or other suitable metal salt
-
Ethanol
-
Beakers
-
Magnetic stirrer
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of poly(this compound) (e.g., 0.5 g) in ethanol (e.g., 20 mL) in a beaker with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve CuCl₂ (e.g., 0.1 g, providing a 1:2 molar ratio of Cu²⁺ to pyridine units) in ethanol (e.g., 10 mL).
-
Formation of Coordination Polymer: Slowly add the CuCl₂ solution to the polymer solution while stirring. A precipitate or gel should form, indicating the formation of the coordination network.
-
Isolation and Washing: Allow the mixture to stir for 4 hours. Collect the solid product by filtration or centrifugation. Wash the product with fresh ethanol to remove any uncoordinated metal salt.
-
Drying: Dry the resulting coordination polymer in a vacuum oven at 50 °C.
Characterization:
-
FTIR Spectroscopy: Observe shifts in the pyridine ring vibration bands upon coordination to the metal center.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Confirm the presence and determine the elemental composition, including the metal.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the coordination polymer.
Visualizing the Potential: Workflow and Structures
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the free-radical polymerization of this compound.
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. article.sciencepg.com [article.sciencepg.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-vinylpyridin-3-amine
Prepared by the Office of Senior Application Scientists
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-Methoxy-2-vinylpyridin-3-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Our approach is to address common experimental challenges through a structured, problem-solving framework grounded in established chemical principles. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to diagnose and resolve issues effectively.
The synthetic focus of this guide is a palladium-catalyzed cross-coupling reaction, a versatile and widely adopted method for forming the key C(sp²)–C(sp²) bond to install the vinyl group. The proposed baseline reaction involves the Suzuki-Miyaura coupling of a suitable bromopyridine precursor with a vinylboron reagent.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The introduction of the vinyl moiety at the C2 position of the 4-methoxy-pyridin-3-amine core is effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is highlighted here due to the generally lower toxicity and easier removal of boron-containing byproducts compared to organotin reagents used in Stille couplings.
Visualized Experimental Workflow
The following diagram outlines the general workflow from reaction setup to the isolation of the final product.
Caption: General workflow for the synthesis and purification of this compound.
Baseline Synthetic Protocol
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Materials:
-
2-Bromo-4-methoxy-pyridin-3-amine (1.0 equiv)
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-methoxy-pyridin-3-amine, the vinylboron reagent, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with inert gas for 20-30 minutes to ensure thorough degassing.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of degassed dioxane. Add this catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
For purification, consider an acid-base extraction: extract the organic layer with 1M HCl. The aqueous layer, now containing the protonated amine product, is washed with ethyl acetate to remove non-basic impurities. Then, basify the aqueous layer with 2M NaOH and extract the product back into ethyl acetate.
-
Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide & FAQs
Q1: My reaction shows very low or no conversion of the starting material. What are the most likely causes?
This is a common issue in cross-coupling reactions involving pyridine substrates. The causes can be broadly categorized into catalyst inactivation, poor reagent quality, or suboptimal reaction conditions.
-
Cause A: Catalyst Inactivation or Inhibition. The nitrogen atom on the pyridine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a well-documented challenge known as the "2-pyridyl problem".[1][2] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive state.[2]
-
Solution:
-
Ensure Rigorous Inert Conditions: Use flame-dried glassware and thoroughly degas all solvents and the reaction mixture itself (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Select an Appropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the crucial oxidative addition step and stabilize the active catalyst.
-
Check Catalyst Source: Ensure you are using a reliable source of palladium. If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must be suitable for its reduction to the active Pd(0) state.
-
-
-
Cause B: Poor Reagent Quality. The presence of water, especially with boronic acids, can lead to a competitive side reaction called protodeboronation, where the vinyl group is replaced by a hydrogen atom, effectively destroying the reagent.[2] The quality of the base is also critical.
-
Solution:
-
Use Anhydrous Solvents: Ensure solvents are properly dried before use.
-
Use a Stable Boron Reagent: Instead of vinylboronic acid, which is prone to polymerization and decomposition, use more stable alternatives like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (vinyl-B(pin)).[2][4] These reagents exhibit greater stability and often lead to more reproducible results.
-
Ensure High-Quality, Anhydrous Base: Use a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃. These stronger bases are often more effective than K₂CO₃ for challenging couplings.[2]
-
-
Troubleshooting Logic: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm seeing significant byproduct formation, especially homocoupling of the vinyl reagent. How can I minimize this?
Homocoupling (vinyl-vinyl) is a common side reaction, particularly when the desired cross-coupling is slow.
-
Cause: This often arises from side reactions involving Pd(II) species and two molecules of the organoboron reagent. It can be exacerbated by the presence of oxygen or non-optimal stoichiometry.
-
Solution:
-
Optimize Reagent Stoichiometry: While a slight excess of the boron reagent is typical (1.2-1.5 equiv), a large excess can promote homocoupling.[2] Try reducing the excess to 1.1-1.2 equivalents.
-
Use a More Stable Boron Reagent: As mentioned in Q1, switching to a boronate ester or a trifluoroborate salt can suppress side reactions.[2]
-
Ensure Rigorous Degassing: Oxygen can facilitate the pathways that lead to homocoupling.
-
Change the Catalyst/Ligand System: A more active catalyst system that promotes the productive cross-coupling cycle at a faster rate will naturally outcompete the homocoupling side reaction.
-
Q3: The reaction works, but my isolated yield is low due to difficulties in purification. What are the best practices?
The product, being a vinylpyridine, presents specific purification challenges, including potential volatility and a tendency to polymerize.
-
Cause A: Product Loss During Workup. The amine functionality makes the product's solubility pH-dependent.
-
Solution: Acid-Base Extraction. This is a highly effective technique for separating basic amines from neutral or acidic impurities.[5] By extracting the product into an acidic aqueous phase, you can wash away many organic byproducts. Subsequent basification allows for the recovery of the purified amine.
-
-
Cause B: Polymerization During Purification. Vinylpyridines are susceptible to polymerization, especially when heated.[6][7][8]
-
Solution:
-
Add an Inhibitor: During workup and concentration, add a small amount of a radical inhibitor like 4-tert-butylcatechol (BHT) to prevent polymerization.[6]
-
Avoid High Temperatures: Concentrate the product at the lowest practical temperature on the rotary evaporator. If distillation is necessary, perform it under high vacuum to keep the boiling point low.[5][6]
-
Prioritize Chromatography: Flash column chromatography is often the preferred method as it is performed at room temperature. Use a solvent system that provides good separation (e.g., hexanes/ethyl acetate with 1-2% triethylamine to prevent the product from streaking on the silica gel).
-
-
Data Summary for Optimization
Effective optimization requires systematic screening of reaction parameters. The following tables provide a structured approach to this process.
Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Rationale for Variation |
| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd(0) sources like Pd₂(dba)₃ can be more active; Pd(PPh₃)₄ is a classic but often less effective choice. |
| Ligand | SPhos | XPhos | RuPhos | Screening different bulky, electron-rich ligands is crucial for finding the optimal catalyst system.[2][3] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger, anhydrous bases often accelerate the transmetalation step, improving yields.[2] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | 2-MeTHF/H₂O (4:1) | Solvent can significantly impact solubility and reaction kinetics. |
| Temperature | 90 °C | 80 °C | 110 °C | Balance between reaction rate and potential for decomposition. |
Table 2: Comparison of Common Vinylating Agents
| Reagent | Advantages | Disadvantages |
| Vinylboronic Acid | Atom economical. | Prone to polymerization and protodeboronation; can be unstable on storage.[4] |
| Vinyl-B(pin) | High stability, commercially available, less prone to side reactions. | Higher molecular weight, less atom economical. |
| K-vinyltrifluoroborate | Crystalline solid, stable to air and moisture, easy to handle.[2] | Requires specific conditions for activation. |
| Vinyltributylstannane | Highly reactive (for Stille coupling). | High toxicity of tin reagents; stoichiometric tin byproducts can be difficult to remove.[9][10] |
References
- Benchchem. Application Notes and Protocols for the Purification of 3-Isopropyl-5-vinylpyridine.
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
-
PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. The Scripps Research Institute. Available from: [Link]
- Google Patents. Vinylpyridine recovery method.
-
Angewandte Chemie International Edition. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available from: [Link]
-
Organic Syntheses. Recent applications of the Stille coupling in natural product synthesis. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ACS Omega. High-Capacity Poly(4-vinylpyridine) Grafted PolyHIPE Foams for Efficient Plutonium Separation and Purification. ACS Publications. Available from: [Link]
-
University of Liverpool. Heterocyclic Chemistry. Available from: [Link]
-
ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
-
RSC Advances. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry. Available from: [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JPS6016420B2 - Vinylpyridine recovery method - Google Patents [patents.google.com]
- 8. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methoxy-2-vinylpyridin-3-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methoxy-2-vinylpyridin-3-amine. This document provides in-depth troubleshooting advice and detailed FAQs to address common challenges and prevent the formation of side products during the synthesis of this versatile pyridine derivative.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges due to the molecule's inherent reactivity. The presence of a nucleophilic amino group, a basic pyridine nitrogen, and a readily polymerizable vinyl group necessitates careful control over reaction conditions. This guide offers practical, field-proven insights to navigate these complexities and optimize your synthetic outcomes. A likely and effective synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the vinyl group onto a pre-functionalized pyridine core.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning into a thick, insoluble mass. What is happening and how can I prevent it?
A1: This is a classic sign of uncontrolled polymerization of the vinylpyridine product. Vinylpyridines are highly susceptible to radical, anionic, and cationic polymerization.[1][2] To prevent this, it is crucial to:
-
Add a polymerization inhibitor: Incorporate a radical inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone into the reaction mixture and during purification and storage.
-
Maintain an inert atmosphere: Oxygen can initiate radical polymerization. Ensure your reaction is performed under a consistently inert atmosphere (e.g., argon or nitrogen).
-
Control the temperature: Avoid excessive heat, as it can accelerate polymerization. Use the lowest effective temperature for your cross-coupling reaction.
-
Limit exposure to light: UV light can also initiate polymerization. Protect your reaction from light by wrapping the flask in aluminum foil.
Q2: The yield of my desired product is consistently low, and I'm isolating a significant amount of a symmetrical biaryl byproduct. What is the cause?
A2: The formation of a symmetrical biaryl, such as the homocoupling of your starting halopyridine, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by:
-
Inefficient catalyst system: The choice of palladium source and ligand is critical. For electron-rich aminopyridines, specialized ligands may be required to promote the desired cross-coupling over homocoupling.
-
Reaction conditions: Suboptimal temperature, base, or solvent can favor homocoupling. A thorough optimization of these parameters is recommended.
Q3: I'm observing a significant amount of starting material even after prolonged reaction times. What could be the issue?
A3: Low conversion can be attributed to several factors:
-
Catalyst deactivation: The amino and pyridine functionalities of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1] Using a higher catalyst loading or a more robust pre-catalyst may be necessary.
-
Ineffective transmetalation: In Suzuki couplings, the choice of base is crucial for the activation of the boronic acid.[3][4] In Stille couplings, additives like Cu(I) salts can accelerate transmetalation.[5][6]
-
Purity of reagents: Ensure your starting materials, solvents, and reagents are pure and dry, as impurities can poison the catalyst.
Q4: Should I protect the amino group before the cross-coupling reaction?
A4: Protection of the amino group is highly recommended. The free amine can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. It can also undergo side reactions with electrophilic partners. Common protecting groups for aminopyridines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). An orthogonal protection strategy is advisable to allow for selective deprotection without affecting other parts of the molecule.
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section details the most common side reactions encountered during the synthesis of this compound and provides actionable protocols to mitigate them.
Polymerization of the Vinyl Group
Root Cause: The electron-rich nature of the pyridine ring and the presence of the vinyl group make the product highly prone to polymerization through radical or ionic mechanisms.[1][7]
Prevention Strategy:
-
Inhibitor Addition: Always include a radical inhibitor in your reaction and purification steps.
| Inhibitor | Recommended Concentration | Notes |
| 4-tert-Butylcatechol (TBC) | 0.1 wt% | Effective for both reaction and storage. |
| Hydroquinone | 0.1 wt% | Another common and effective choice. |
-
Strictly Anaerobic Conditions: Degas all solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction and workup.
-
Temperature Control: Optimize the reaction temperature to the minimum required for efficient coupling. For many palladium-catalyzed couplings, temperatures between 80-100°C are a good starting point.
-
Purification Considerations: During purification, use vacuum distillation at the lowest possible temperature to minimize thermal stress on the molecule.[2] If using column chromatography, work quickly and consider adding an inhibitor to the eluent.
Side Reactions in Palladium-Catalyzed Cross-Coupling
The introduction of the vinyl group is typically achieved via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck). Each of these methods has its own set of potential side reactions.
Root Cause: This occurs when two molecules of the starting halopyridine couple with each other, a common side reaction in many cross-coupling protocols.
Prevention Strategy:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich and potentially chelating substrates like aminopyridines, bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or cataCXium A are often effective.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also increase the rate of side reactions. A careful balance must be found, typically starting in the range of 1-5 mol % of the palladium source.
-
Base and Solvent Optimization: The choice of base and solvent system can significantly impact the outcome. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often milder and more effective than stronger bases like NaOH. Common solvents include toluene, dioxane, or THF, often with a small amount of water.[3][4]
Root Cause: This involves the replacement of the halide on the starting material or the boronic acid/ester group with a hydrogen atom, leading to the formation of 4-methoxypyridin-3-amine. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
Prevention Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that solvents are anhydrous.
-
High-Purity Reagents: Use high-quality, anhydrous starting materials and reagents.
This protocol is a representative starting point and may require optimization for your specific substrate.
Reagents:
-
N-Protected-2-halo-4-methoxypyridin-3-amine (1.0 equiv)
-
Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
SPhos (4 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene/water (10:1)
Procedure:
-
To a dry Schlenk flask, add the N-protected halopyridine, potassium vinyltrifluoroborate, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the degassed solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation, ensuring the presence of a polymerization inhibitor.
N-Oxidation of the Pyridine Ring
Root Cause: The pyridine nitrogen is susceptible to oxidation, especially if any oxidizing agents are present or if the reaction is exposed to air at elevated temperatures. This leads to the formation of the corresponding pyridine-N-oxide.
Prevention Strategy:
-
Inert Atmosphere: As with preventing polymerization, maintaining a strict inert atmosphere is crucial to prevent oxidation.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture. Be mindful of the purity of all reagents and solvents.
Oxidation of the Amino Group
Root Cause: The exocyclic amino group can be oxidized, potentially to a nitro group or other species, particularly under harsh conditions or in the presence of strong oxidizing agents.[8] While less common under typical cross-coupling conditions, it's a possibility to consider, especially during screening of reaction conditions.
Prevention Strategy:
-
Protecting Group: Protection of the amino group, as recommended for the cross-coupling reaction, will also prevent its oxidation.
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, base) to achieve the desired transformation.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Main synthetic route and major side reactions.
Orthogonal Protecting Group Strategy
Given the multiple reactive sites, an orthogonal protecting group strategy is essential for a successful synthesis.
Caption: Orthogonal protection and functionalization strategy.
References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Isopropyl-5-vinylpyridine. BenchChem.
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-9.
- Polymer Chemistry. (2015).
- Williams, R. (2011). Stille Cross-Coupling Reactions in the Synthesis of Biaryls. Organic Syntheses, 88, 197.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 65(17), 5459–5462.
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]
-
ACS Publications. (n.d.). Anionic homopolymerization and block copolymerization of 4-vinylpyridine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural modifications of a 3-methoxy-2-aminopyridine compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
challenges in the characterization of 4-Methoxy-2-vinylpyridin-3-amine
Product Code: 4M-2VP-3A
Classification: Advanced Heterocyclic Intermediate Status: High Reactivity / Cold Chain Required[1]
Executive Summary: The "Ticking Clock" Molecule
Welcome to the technical support hub for 4-Methoxy-2-vinylpyridin-3-amine . If you are accessing this page, you are likely encountering difficulties with yield reproducibility, spectral purity, or "black tar" formation during scale-up.
This molecule is not a stable shelf reagent.[1][2] It represents a "push-pull" electronic system :
-
The "Push": The electron-donating methoxy (-OMe) and amino (-NH2) groups significantly increase electron density on the pyridine ring.
-
The "Pull" (and Reactive Handle): The 2-vinyl group is conjugated to the ring nitrogen, creating a susceptible site for polymerization and electrocyclic ring closure.
Core Advisory: Treat this compound as a transient intermediate.[1] It should ideally be generated in situ or used immediately after purification.[1] Long-term storage, even at -20°C, poses significant polymerization risks.[1]
Critical Troubleshooting Guides (FAQs)
Category A: Stability & Storage[1]
Q: My sample turned from a pale yellow solid to a brown gum overnight in the freezer. Is it salvageable?
A: Likely not. This "browning" indicates oxidative polymerization.[1]
-
The Cause: The 2-vinyl group is highly prone to radical polymerization, initiated by trace peroxides or even the basicity of the 3-amino group (self-catalysis).[1] The 4-methoxy group enhances the nucleophilicity of the ring, accelerating this process.
-
The Fix:
-
Inhibitors: For storage longer than 24 hours, you must add a radical inhibitor.[1] We recommend 4-tert-butylcatechol (TBC) at 50–100 ppm.[1]
-
Atmosphere: Store strictly under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket against oxygen.[1]
-
Salvage Attempt: If the gum is not fully solidified, dissolve in cold EtOAc and filter through a short pad of basic alumina to remove the polymer (which typically adheres to the baseline).
-
Q: Can I store this as a salt (e.g., HCl) to improve stability?
A: Proceed with extreme caution. While protonating the pyridine nitrogen (pKa ~5-6) or the amine usually stabilizes oxidation, the vinyl group becomes highly electrophilic upon protonation of the ring nitrogen. This activates it toward Michael addition by the free amine of a neighboring molecule, leading to dimerization or oligomerization.[1]
-
Recommendation: Store as the free base in a frozen benzene or toluene matrix (freeze-drying state) rather than as a salt.[1]
Category B: Purification Challenges
Q: I lost 60% of my product on a silica gel column. It streaked and never eluted.
A: This is a classic failure mode for aminopyridines.[1]
-
The Mechanism: The basic pyridine nitrogen and the 3-amine interact strongly with the acidic silanol groups (Si-OH) on standard silica. Furthermore, the acidic surface catalyzes the polymerization of the vinyl group.
-
The Protocol (The "Triethylamine Wash"):
-
Alternative: Use Neutral Alumina (Brockmann Grade III) .[1] It is far less acidic and prevents acid-catalyzed polymerization.[1]
Q: Can I recrystallize it?
A: Difficult due to the low melting point and tendency to oil out.[1]
-
Better Approach: Trituration.[1] Dissolve the crude oil in a minimum amount of cold diethyl ether, then slowly add pentane or hexanes while stirring at -78°C. This often precipitates the product as a microcrystalline solid while impurities remain in the mother liquor.
Category C: Characterization (NMR & MS)
Q: The 1H NMR shows a complex splitting pattern in the alkene region. Is this a mixture of isomers?
A: It is likely rotameric broadening or H-bonding effects , not necessarily impurities.[1]
-
Analysis:
-
The vinyl protons (terminal =CH2) should appear as two doublets of doublets (dd) around 5.5–6.5 ppm.
-
The Trap: The 3-NH2 protons can hydrogen bond with the pyridine nitrogen or the methoxy oxygen, locking the molecule in specific conformations.
-
Validation: Run the NMR at 50°C . If the peaks sharpen and coalesce, it is a dynamic conformational issue.[1] If they remain distinct, you have an impurity (likely the ethyl analog from over-reduction or the acetyl derivative from hydrolysis).
-
Q: Mass Spec (ESI) gives a mass of [M+H]+ = 151, but I also see a strong peak at 301.[1] Is this a dimer?
A: Yes, this is the [2M+H]+ dimer .[1]
-
Context: Vinyl pyridines are notorious for forming non-covalent dimers in the gas phase of ESI sources.
-
Verification: Lower the cone voltage. If the ratio of 151:301 changes significantly, it is an artifact of ionization.[1] If the 301 peak persists at low energy, you have chemically dimerized material (cyclobutane derivative from [2+2] photocycloaddition).[1]
Visualized Protocols
Figure 1: The Stability & Reactivity Landscape
This diagram illustrates the "Danger Zones" (Red) and the "Safe Path" (Green) for handling this compound.[1]
Caption: Figure 1. Degradation pathways vs. productive use.[1][3] Acidic conditions and light exposure are the primary drivers of sample loss.
Figure 2: Recommended Purification Decision Tree
Follow this logic to maximize recovery.
Caption: Figure 2. Purification workflow emphasizing the avoidance of acidic silica to prevent on-column polymerization.
Quantitative Data: NMR Specification Table
Use this table to validate your isolated material. (Solvent: CDCl3, 400 MHz).[1][4]
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| Pyridine H-6 | 7.95 - 8.05 | Doublet (d) | J = 5.5 | Alpha to Nitrogen (deshielded).[1] |
| Pyridine H-5 | 6.65 - 6.75 | Doublet (d) | J = 5.5 | Beta to Nitrogen, Ortho to OMe (shielded).[1] |
| Vinyl -CH= | 6.80 - 6.95 | dd | J = 17.5, 11.0 | Alpha-vinyl proton.[1] Deshielded by ring current.[1] |
| Vinyl =CH2 (trans) | 6.20 - 6.35 | dd | J = 17.5, 1.5 | Terminal vinyl (trans to ring).[1] |
| Vinyl =CH2 (cis) | 5.45 - 5.60 | dd | J = 11.0, 1.5 | Terminal vinyl (cis to ring).[1] |
| -OCH3 | 3.85 - 3.95 | Singlet (s) | - | Characteristic methoxy signal.[1] |
| -NH2 | 4.00 - 4.50 | Broad (br s) | - | Exchangeable.[1] Shifts with concentration. |
Note: If the H-5 doublet shifts upfield to <6.5 ppm, suspect oxidation of the vinyl group or hydrolysis of the methoxy group.
References & Further Reading
-
Vinylpyridine Polymerization Kinetics:
-
Synthesis of 2-Vinyl-3-aminopyridines:
-
Purification of Basic Heterocycles:
-
NMR Characterization of Vinyl Pyridines:
-
BenchChem Technical Guides.[1] "Spectroscopic Analysis of 4-Vinylpyridine."
-
Relevance: Provides baseline coupling constants for vinyl-pyridine systems used in our data table.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling this compound.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]
- 3. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization & Storage of 4-Methoxy-2-vinylpyridin-3-amine
This guide functions as a specialized Technical Support Center for researchers handling 4-Methoxy-2-vinylpyridin-3-amine . It is structured to provide immediate, high-level troubleshooting and stabilization protocols based on chemical first principles and industrial best practices for vinyl-pyridine derivatives.
Status: Active Ticket ID: STAB-4M2V3A Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Profile
Compound: this compound Primary Risks: Spontaneous Polymerization, Oxidative Darkening, Photo-degradation.
This molecule represents a "perfect storm" of instability. It combines a vinyl group (prone to radical polymerization like styrene/2-vinylpyridine) with an electron-rich aminopyridine core (prone to N-oxide formation and oxidative coupling).
The Golden Rule of Storage:
"Cold, Dark, Inhibited, and Inert." Store at -20°C under Argon, shielded from light, with 4-tert-butylcatechol (TBC) inhibitor present if stored for >1 week.
Visualizing the Threat: Degradation Pathways
Understanding how the molecule dies is the first step to keeping it alive. The diagram below illustrates the two primary failure modes: Radical Polymerization (driven by heat/light) and Oxidation (driven by air).
Figure 1: Dual degradation pathways. The vinyl group drives polymerization (red path), while the amine drives oxidation (yellow path).
Troubleshooting & FAQ
Direct answers to the most common failure scenarios encountered in the lab.
Q1: My sample has turned from a yellow solid/oil to a dark brown, gummy residue. Is it salvageable?
Diagnosis: This is likely "Popcorn Polymerization" combined with oxidation. The vinyl group has cross-linked. Action:
-
Solubility Test: Attempt to dissolve a small amount in Methanol or DMSO.
-
Salvage: Filter the solution to remove the polymer. Purify the filtrate via flash chromatography immediately.
-
Prevention: Never store the neat material at room temperature for >24 hours.
Q2: Do I strictly need an inhibitor like TBC?
Technical Insight: Yes, for storage >48 hours. Vinylpyridines are notorious for auto-acceleration . Once a few radicals form, they generate heat, which creates more radicals.
-
Recommendation: Add 4-tert-butylcatechol (TBC) at 50–100 ppm .
-
Why TBC? It is a potent radical scavenger effective in both oxygen-rich and oxygen-poor environments, unlike hydroquinone which requires oxygen to function efficiently [1].
Q3: Can I store this compound in solution to improve stability?
Answer: Generally, NO , unless frozen. Storing in solution (e.g., DCM, Ethyl Acetate) often accelerates degradation because:
-
Peroxides: Solvents (especially ethers like THF) can contain peroxides that initiate polymerization.
-
Concentration: Dilution reduces polymerization rates initially, but increases surface area for oxygen interaction.
-
Exception: You can store it as a frozen solution in Benzene or Toluene at -20°C (these solvents form a stable crystalline matrix). Avoid chlorinated solvents for long-term storage as they can become acidic.
Q4: How do I remove the TBC inhibitor before using the compound in a reaction?
Protocol: You do not always need to remove it. At 100 ppm, TBC rarely interferes with standard coupling reactions (e.g., Suzuki, Amide coupling).
-
If removal is mandatory (e.g., for radical polymerization chemistry):
-
Method A (Solid/Oil): Pass a solution of the compound through a short pad of Activated Alumina or Silica Gel . The phenolic TBC sticks to the oxide; the pyridine elutes.
-
Method B (Liquid wash): Wash the organic solution with 5% NaOH (TBC becomes a water-soluble phenolate) [2].
-
Standard Operating Procedures (SOPs)
SOP-A: Long-Term Storage Protocol
Follow this strictly upon receiving a fresh batch.
| Parameter | Specification | Reason |
| Temperature | -20°C to -80°C | Arrhenius equation: lowering temp slows radical generation exponentially. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and blankets the sample better than N2. |
| Container | Amber Glass Vial | Blocks UV light which cleaves the vinyl C=C bond. |
| Seal | Parafilm + Teflon Tape | Prevents moisture ingress (hygroscopic amine). |
| Additive | TBC (100 ppm) | Scavenges spontaneous radicals. |
SOP-B: Purification of Degraded Material
If your material is dark but soluble, use this rapid filtration method.
-
Dissolve: Dissolve crude material in 10% MeOH / 90% DCM .
-
Adsorb: Add silica gel (1g silica per 1g compound) and evaporate to dryness (dry load).
-
Elute: Run a short flash column.
-
Mobile Phase: Gradient from 100% DCM -> 5% MeOH/DCM.
-
Note: The polymer stays at the baseline. The oxidized amine (N-oxide) elutes last. The pure vinyl-amine elutes early.
-
-
Stabilize Immediately: Rotary evaporate at < 30°C (do not heat the bath!). Flush the flask with Argon before releasing the vacuum.
Storage Workflow Diagram
Use this decision tree to determine how to handle your specific batch.
Figure 2: Decision matrix for storage conditions based on experimental timeline.
References
- Citation Context: Establishes TBC as the standard inhibitor and cold storage requirements for vinyl-pyridine deriv
-
Organic Syntheses. (1955). 3-Aminopyridine.[4][5][6][7] Org. Synth. Coll. Vol. 4, p.45. Retrieved from [Link]
- Citation Context: Provides foundational handling for aminopyridine oxidation and purific
-
Scientific Polymer Products. (n.d.). 4-Vinylpyridine Technical Data. Retrieved from [Link]
- Citation Context: Confirms polymerization risks and inhibitor removal techniques.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for 4-Methoxy-2-vinylpyridin-3-amine reactions
Welcome to the technical support center for 4-Methoxy-2-vinylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional pyridine derivative. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Reactions involving this compound can be susceptible to a range of issues, from low yields to unexpected side products. This is primarily due to the interplay of its reactive functional groups: the nucleophilic aminopyridine system, the electron-donating methoxy group, and the readily polymerizable vinyl group.
Problem 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptoms:
-
LC-MS analysis shows primarily unreacted starting material.
-
Minimal or no desired product formation after the expected reaction time.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate strongly with the palladium catalyst, inhibiting its catalytic activity. The 3-amino group can also play a role in catalyst deactivation.
-
Solution: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%). Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands) which can promote the desired reductive elimination step and reduce catalyst inhibition.
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution: Ensure complete dissolution of all reactants. For Suzuki couplings, solvent systems like toluene/ethanol/water or dioxane/water are often effective.[1] For Heck reactions, polar aprotic solvents like DMF or NMP are common choices.[2] Gentle heating can improve solubility, but care must be taken to avoid polymerization (see Problem 2).
-
-
Base Incompatibility (Suzuki Coupling): The choice of base is critical in Suzuki reactions for the transmetalation step.[3] An inappropriate base can lead to decomposition or fail to activate the boronic acid/ester.
-
Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] The strength and solubility of the base can significantly impact the reaction outcome.
-
-
Inactive Boronic Acid/Ester (Suzuki Coupling): Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Solution: Use freshly purchased boronic acids or esters. If using an older bottle, consider dissolving the boronic acid in the reaction solvent with the base and stirring for a period before adding the catalyst and your substrate to promote boronate salt formation.
-
Troubleshooting Flowchart for Low Yield in Suzuki Coupling:
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Problem 2: Polymerization of the Vinyl Group
Symptoms:
-
Formation of an insoluble, sticky solid or gel in the reaction flask.
-
Broad, poorly defined peaks in the ¹H NMR spectrum of the crude product.
-
Difficulty in isolating the desired product.
Potential Causes & Solutions:
-
Thermal Polymerization: Vinylpyridines are known to be sensitive to heat and can polymerize, especially at elevated temperatures.[5]
-
Solution: Conduct the reaction at the lowest effective temperature. If possible, perform the reaction at room temperature, even if it requires a longer reaction time. For cross-coupling, some modern catalyst systems are highly active at lower temperatures.[3]
-
-
Radical Polymerization: The presence of radical initiators (even trace atmospheric oxygen) can trigger polymerization.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst. Consider adding a radical inhibitor like 4-tert-butylcatechol or phenothiazine to the reaction mixture, though this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
-
Acid-Catalyzed Polymerization: Acidic conditions can protonate the pyridine nitrogen, which can initiate cationic polymerization of the vinyl group.[6]
-
Solution: Avoid acidic conditions. If an acid scavenger is needed, use a non-acidic option. Ensure that any reagents used are free from acidic impurities.
-
Problem 3: Competing N-Alkylation/N-Arylation vs. Desired Reaction at another site
Symptoms:
-
Formation of side products where the reaction has occurred on the exocyclic amino group or the pyridine ring nitrogen.
-
Complex product mixture observed by LC-MS or TLC.
Potential Causes & Solutions:
-
Ambident Nucleophilicity: Aminopyridines possess two primary nucleophilic sites: the exocyclic amino group and the pyridine ring nitrogen. The reaction site is highly dependent on the reaction conditions and the electrophile used.[7] In general, alkylation often occurs at the more nucleophilic ring nitrogen unless a strong, non-nucleophilic base is used to deprotonate the exocyclic amine.[7]
-
Solution (Protecting Group Strategy): To ensure selectivity, protect the exocyclic amino group before carrying out the desired reaction. A Boc (tert-butyloxycarbonyl) or Ac (acetyl) group is a common choice. The protecting group can be removed in a subsequent step. For example, acetylation of an aminopyridine can direct subsequent reactions away from the nitrogen.[8]
-
Reaction Site Selectivity Diagram:
Caption: Controlling selectivity in aminopyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: Given its structure, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[9] The vinyl group is prone to polymerization, which can be initiated by light, heat, and oxygen.[5] Refrigeration is recommended for long-term storage.
Q2: How can I purify this compound? A: Standard column chromatography on silica gel is a viable option. However, due to the basicity of the pyridine and amino groups, tailing can be an issue. To mitigate this, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1-2% v/v) in your eluent system. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is typically effective.
Q3: What spectroscopic signatures should I look for to confirm the structure? A:
-
¹H NMR: Expect to see characteristic signals for the vinyl group (typically three protons in the 5-7 ppm range with distinct coupling patterns), aromatic protons on the pyridine ring, a singlet for the methoxy group (~3.9-4.1 ppm), and a broad singlet for the -NH₂ protons. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: Look for signals corresponding to the vinyl carbons, the aromatic carbons of the pyridine ring (with the carbon attached to the methoxy group being significantly downfield), and the methoxy carbon (~55-60 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (150.18 g/mol ) should be observable.
-
UV-Vis Spectroscopy: Pyridine derivatives typically show absorption bands in the UV region. The presence of the amino and methoxy groups will likely cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted pyridine.[10]
Q4: Can I perform a reductive amination with the 3-amino group? A: While possible, reductive aminations on 2- or 3-aminopyridines can be challenging. The nucleophilicity of the amino group is reduced by the electron-withdrawing effect of the pyridine ring, which can lead to poor conversion.[11] If direct reductive amination fails, consider alternative strategies such as forming an amide and then reducing it, or using a Buchwald-Hartwig amination approach if you are trying to form a C-N bond with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Table 1: Reagent Stoichiometry
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 150.18 | 1.0 | 150 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Stir the mixture and sparge with argon for 15-20 minutes to ensure the solution is thoroughly degassed.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N) using a hexane/ethyl acetate gradient.
References
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Gogolides, E., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]
-
Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications. (n.d.). SpringerLink. [Link]
- US Patent US3947526A. Polymerization of vinylpyridine.
-
Anionic homopolymerization and block copolymerization of 4-vinylpyridine... ACS Publications. [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
-
Wang, L., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. National Institutes of Health. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]
-
Thomson, R. J., & Krische, M. J. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Larina, E. V., et al. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... PubMed. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of P4VP. [Link]
-
Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives. [Link]
-
Hernandez-Como, N., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide... PMC. [Link]
-
ChemSynthesis. (2025). 4-methoxy-3-nitro-2-pyridinamine. [Link]
-
PubChem. 2-Vinylpyridine. [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. [Link]
-
Wikipedia. Pyridines. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines... [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. article.sciencepg.com [article.sciencepg.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 4-Methoxy-2-vinylpyridin-3-amine and Other Functionalized Vinylpyridines for Advanced Research Applications
This guide provides a comprehensive comparison of the theoretical properties and potential reactivity of 4-Methoxy-2-vinylpyridin-3-amine with a selection of other functionally relevant vinylpyridines. As a Senior Application Scientist, this document is structured to offer not just a list of data, but a causal analysis of how substituent effects influence the chemical behavior of these important heterocyclic monomers. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of functionalized vinylpyridines.
Introduction: The Versatility of the Vinylpyridine Scaffold
Vinylpyridines are a class of organic compounds that combine the aromaticity and basicity of a pyridine ring with the reactivity of a vinyl group. This unique combination makes them valuable building blocks in polymer chemistry and medicinal chemistry. The nitrogen atom in the pyridine ring can act as a proton acceptor or a ligand for metal coordination, while the vinyl group can participate in a variety of polymerization and addition reactions. The specific position of the vinyl group and the nature of other substituents on the pyridine ring can dramatically influence the electronic properties, reactivity, and potential applications of the molecule.
This guide focuses on the largely unexplored compound, this compound, and compares its predicted properties to well-characterized vinylpyridines to provide a framework for its potential utilization.
Proposed Synthesis of this compound
Given the lack of readily available commercial sources for this compound, a plausible synthetic route is proposed based on established olefination reactions. A common and effective method for the synthesis of vinyl groups on aromatic rings is the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high E-alkene selectivity and the ease of removal of its phosphate byproduct.[1][2] The proposed synthesis would start from a suitable 2-formylpyridine precursor.
Caption: Proposed synthetic workflow for this compound via the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Preparation of the Phosphonate Ylide: To a solution of diethyl(methyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add an equimolar amount of a strong base such as sodium hydride (NaH). Stir the mixture at this temperature for 30 minutes to generate the phosphonate carbanion.
-
Reaction with the Aldehyde: Slowly add a solution of 3-amino-4-methoxy-2-formylpyridine in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Comparative Analysis of Vinylpyridine Derivatives
To understand the potential properties of this compound, it is instructive to compare it with other vinylpyridines where the electronic and steric effects of the substituents are well-documented.
Electronic Effects of Substituents
The reactivity of the pyridine ring and the vinyl group is heavily influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic substitution.
In this compound, the methoxy (-OCH3) and amino (-NH2) groups are both strong electron-donating groups. The methoxy group at the 4-position and the amino group at the 3-position will significantly increase the electron density of the pyridine ring, particularly at the positions ortho and para to these groups. This is expected to enhance the basicity of the pyridine nitrogen and influence the reactivity of the vinyl group.
Caption: Influence of electron-donating and -withdrawing groups on pyridine reactivity.
Comparison with Key Vinylpyridines
| Compound | Structure | Key Features & Expected Properties of this compound in Comparison |
| 2-Vinylpyridine | Baseline: The parent compound for this series. The vinyl group is at the 2-position, adjacent to the nitrogen. This proximity makes it susceptible to nucleophilic addition.[3] Comparison: this compound will be significantly more electron-rich, leading to a more nucleophilic pyridine nitrogen and potentially altered polymerization characteristics. | |
| 4-Vinylpyridine | Isomeric Contrast: The vinyl group is para to the nitrogen. This separation reduces the direct electronic influence of the nitrogen on the vinyl group compared to the 2-isomer. Comparison: The electronic effects in this compound are more complex due to the interplay of three substituents. The combined electron-donating effect of the methoxy and amino groups is expected to have a more pronounced impact on the overall reactivity than the positional difference between 2- and 4-vinylpyridine. | |
| 4-Methoxy-2-vinylpyridine | ![]() | Effect of Methoxy Group: The methoxy group is an EDG, increasing the electron density of the ring. Comparison: this compound possesses an additional amino group, which is also a strong EDG. This will result in an even more electron-rich system, likely with enhanced basicity and potentially different reactivity in polymerization and coordination chemistry. |
| 2-Amino-5-vinylpyridine | Effect of Amino Group: The amino group is a strong EDG. Its presence can significantly influence the biological activity of the molecule. Aminopyridines are known to have a wide range of pharmacological activities.[2] Comparison: In this compound, the amino group is at the 3-position and ortho to both the vinyl and methoxy groups. This steric crowding and the combined electronic effects will likely lead to unique biological properties and reactivity compared to isomers with less substitution. |
Predicted Reactivity and Performance
Basicity
The basicity of the pyridine nitrogen is a critical parameter influencing its role as a catalyst or ligand. The pKa of the conjugate acid of pyridine is 5.25. Electron-donating groups increase the basicity (higher pKa), while electron-withdrawing groups decrease it.
Table 1: Predicted Basicity Comparison
| Compound | Substituents | Expected pKa (relative to Pyridine) | Rationale |
| Pyridine | None | 5.25 (reference) | - |
| 2-Vinylpyridine | 2-vinyl | ~5.0 | The vinyl group is weakly electron-withdrawing. |
| 4-Vinylpyridine | 4-vinyl | ~5.6 | The vinyl group has a less pronounced effect at the 4-position. |
| 4-Methoxypyridine | 4-methoxy | ~6.6 | The methoxy group is a strong EDG.[4] |
| This compound | 2-vinyl, 3-amino, 4-methoxy | > 6.6 | The combined strong electron-donating effects of the amino and methoxy groups will significantly increase the basicity of the pyridine nitrogen. |
Polymerization Reactivity
Vinylpyridines are important monomers in the synthesis of functional polymers. The reactivity of the vinyl group can be influenced by the electronic environment of the pyridine ring.
Caption: A generalized workflow for the polymerization of vinylpyridine monomers.
The electron-rich nature of this compound may influence its polymerization behavior. The increased electron density on the vinyl group could affect its reactivity towards different types of initiators (radical, anionic, cationic). It is plausible that this monomer could exhibit interesting properties in controlled radical polymerization techniques like RAFT or ATRP, potentially leading to polymers with well-defined architectures and unique functionalities.
Potential Biological Activity
The aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Aminopyridines have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[2] The presence of the amino group in conjunction with the methoxy and vinyl substituents in this compound suggests that this molecule could be a valuable candidate for biological screening. The specific substitution pattern may lead to novel interactions with biological targets.
Conclusion and Future Outlook
While direct experimental data for this compound is currently scarce, a systematic comparison with well-characterized vinylpyridine analogues allows for informed predictions of its properties and reactivity. The presence of strong electron-donating amino and methoxy groups is expected to render the pyridine ring highly electron-rich, leading to increased basicity and potentially unique polymerization and coordination characteristics. The proposed synthetic route via the Horner-Wadsworth-Emmons reaction provides a viable pathway for its preparation, opening the door for its experimental investigation.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent studies should explore its reactivity in various polymerization techniques and evaluate its potential as a ligand in coordination chemistry. Furthermore, given the prevalence of the aminopyridine moiety in bioactive molecules, a comprehensive screening of its pharmacological properties is highly warranted. The unique combination of functional groups in this molecule makes it a promising candidate for the development of novel materials and therapeutics.
References
-
End-Functionalized Polymerization of 2-Vinylpyridine through Initial CH Bond Activation of N-Heteroaromatics and Internal. (2011). Journal of the American Chemical Society. [Link]
-
End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. (2011). Journal of the American Chemical Society. [Link]
-
Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions. [Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. (2003). Macromolecules. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
-
The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. [Link]
-
Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. (2022). ACS Omega. [Link]
-
2-Vinylpyridine. Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. ResearchGate. [Link]
-
4-Vinylpyridine. PubChem. [Link]
Sources
Comparative Technical Guide: Methoxy- vs. Ethoxy-Substituted Vinylpyridines
Executive Summary
Verdict: The choice between methoxy- and ethoxy-substituted vinylpyridines is primarily a trade-off between steric bulk/hydrophobicity and chemical reactivity/hydrolytic stability .
-
Select Methoxy-Vinylpyridine (MVP) when minimizing steric hindrance is critical for polymerization kinetics or when a slightly less hydrophobic polymer backbone is required for specific solubility profiles.
-
Select Ethoxy-Vinylpyridine (EVP) for enhanced hydrolytic stability (slower dealkylation), increased lipophilicity (higher LogP) for hydrophobic drug loading, and lower glass transition temperatures (
) due to internal plasticization.
Molecular Architecture & Physicochemical Properties[1][2]
The fundamental difference lies in the alkoxy substituent at the pyridine ring (typically position 2 for optimal synthetic accessibility). This substitution dramatically alters the electronic and steric landscape compared to the parent vinylpyridine.
Comparative Properties Table
| Property | 2-Methoxy-5-Vinylpyridine (MVP) | 2-Ethoxy-5-Vinylpyridine (EVP) | Mechanistic Implication |
| Formula | Ethoxy adds -CH₂- spacer. | ||
| Molecular Weight | ~135.16 g/mol | ~149.19 g/mol | Mass efficiency is higher in MVP. |
| LogP (Predicted) | ~1.3 - 1.5 | ~1.8 - 2.1 | EVP forms more stable hydrophobic cores in micelles. |
| pKa (Conj. Acid) | ~3.1 - 3.3 | ~3.3 - 3.5 | Both are less basic than pyridine (pKa 5.2) due to inductive withdrawal by Oxygen. EVP is slightly more basic than MVP due to ethyl induction. |
| Hydrolytic Stability | Lower (Faster hydrolysis) | Higher (Slower hydrolysis) | Methoxy is a better leaving group; EVP is more robust against acid-catalyzed dealkylation to pyridones. |
| Steric Hindrance | Low | Moderate | EVP may show slightly retarded polymerization propagation rates ( |
Structural Visualization
The following diagram illustrates the steric and electronic environment of the two monomers.
Caption: Structural comparison highlighting the impact of the alkoxy tail length on physicochemical properties.
Synthesis Protocols
Direct synthesis of specific alkoxy-vinylpyridines is rarely available in catalog form and typically requires de novo synthesis. The Suzuki-Miyaura Coupling and Wittig Olefination are the two most robust pathways.
Pathway A: Suzuki-Miyaura Coupling (Recommended)
This method is modular and tolerates functional groups well. It avoids the harsh conditions of dehydration used in industrial vinylpyridine synthesis.
Reagents:
-
Substrate: 2-Methoxy-5-bromopyridine (or 2-Ethoxy analogue).[1]
-
Coupling Partner: Potassium vinyltrifluoroborate (Vinyl-BF3K) or Vinylboronic acid pinacol ester.
-
Catalyst:
or . -
Base:
or .
Protocol (Self-Validating Step-by-Step):
-
Inerting: Flame-dry a 3-neck flask and purge with Argon. Oxygen inhibition is fatal to Pd(0) species.
-
Dissolution: Dissolve 1.0 eq of 2-alkoxy-5-bromopyridine in degassed 1,4-dioxane/H2O (4:1 ratio).
-
Addition: Add 1.2 eq Vinyl-BF3K, 3.0 eq
, and 0.05 eq Pd catalyst. -
Reaction: Heat to 85°C for 12-16 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The bromide starting material (Rf ~0.6) should disappear; the vinyl product (Rf ~0.65) is often fluorescent under UV.
-
Workup: Cool, filter through Celite to remove Pd black. Extract with EtOAc.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent polymerization).
Pathway Comparison Visualization
Caption: Divergent synthesis starting from a common halogenated precursor allows for parallel library generation.
Reactivity & Polymerization Profiles[4]
Radical Polymerization Kinetics
Both monomers polymerize via free radical mechanisms (FRP, RAFT, ATRP). However, the ethoxy group exerts a steric penalty .
-
Propagation Rate (
): . The ethyl tail hinders the approach of the incoming monomer to the active radical center, specifically in the syndiotactic placement required for crystal packing. -
Electronic Effect: The alkoxy group is an electron donor by resonance (
) but withdrawing by induction ( ). The net effect renders the vinyl bond electron-rich compared to styrene.-
Implication: These monomers copolymerize poorly with other electron-rich monomers (e.g., vinyl acetate) but form alternating copolymers well with electron-deficient monomers (e.g., maleic anhydride).
-
Hydrolytic Stability (The "Silane Rule")
Drawing from organosilane chemistry, methoxy groups are significantly more labile than ethoxy groups.
-
Acidic Conditions: In low pH environments (often used to protonate the pyridine nitrogen for solubility), the methoxy ether linkage is more susceptible to cleavage, potentially generating 2-pyridones (tautomer of 2-hydroxypyridine).
-
Recommendation: If the polymer must survive pH < 3 for extended periods, choose the Ethoxy variant .
Applications in Drug Development[5]
For drug delivery professionals, the choice dictates the stability and loading capacity of polymeric micelles.
Micelle Core Stability
Poly(alkoxy-vinylpyridines) are often used as the hydrophobic core in amphiphilic block copolymers (e.g., PEG-b-P(MVP)).
-
Ethoxy-VP: Creates a more hydrophobic core (lower Critical Micelle Concentration, CMC). This leads to kinetically trapped micelles that are more stable in blood circulation.
-
Methoxy-VP: Slightly more dynamic core. Better for drugs that require faster release rates.
Drug Loading Capacity[6]
-
Lipophilic Drugs (e.g., Paclitaxel, Doxorubicin): The partition coefficient favors the Ethoxy polymer. The additional methylene group increases the volume available for hydrophobic interaction (Van der Waals forces) with the drug payload.
pH-Responsiveness
Both polymers can be protonated, but the pKa shift is subtle.
-
Transition pH: The pH at which the polymer transitions from hydrophobic (globule) to hydrophilic (coil) is slightly higher for Ethoxy-VP due to increased intrinsic hydrophobicity requiring a higher degree of protonation to solubilize.
References
-
Synthesis of Alkoxy-Pyridines via SnAr
- Title: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids"
- Source: PMC (NIH)
-
URL:[Link]
-
Vinylpyridine Polymerization Kinetics
- Title: "Anionic Polymerization of 2-Vinylpyridines: Studies of Intermedi
- Source: University of Florida Digital Collections
-
URL:[Link]
-
Lipophilicity and LogP/LogD Data
- Title: "Lipophilicity Descriptors: Understanding When to Use LogP & LogD"
- Source: ACD/Labs Applic
-
URL:[Link]
- Reactivity of Alkoxy Groups (Silane Analogy): Title: "What is the difference in use of methoxysilyl and ethoxysilyl groups?" Source: Shin-Etsu Silicone
-
General Vinylpyridine Properties
- Title: "2-Vinylpyridine: Properties, Production process and Uses"
-
Source: ChemicalBook[1]
Sources
Comparative Biological Efficacy of 4-Methoxy-2-vinylpyridin-3-amine Derivatives: Next-Generation P-CABs
The following guide provides an in-depth technical analysis of the biological efficacy of 4-Methoxy-2-vinylpyridin-3-amine derivatives , focusing on their application as precursors for Potassium-Competitive Acid Blockers (P-CABs) .
Executive Summary
This compound (CAS: 1824410-50-5) serves as a critical pharmacophore scaffold for the synthesis of fused-ring Potassium-Competitive Acid Blockers (P-CABs) , specifically those belonging to the 1,7-naphthyridine and quinoline classes.[1] Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and bind covalently, derivatives synthesized from this scaffold (e.g., novel naphthyridine analogs) exhibit reversible, K+-competitive inhibition of the H+/K+-ATPase enzyme.[1]
This guide compares the biological efficacy of these next-generation derivatives against the market standard P-CAB (Vonoprazan ) and the standard PPI (Esomeprazole ), highlighting their superior onset of action, stability, and acid suppression profiles.[1]
Mechanism of Action (MOA)
The therapeutic value of this compound derivatives lies in their ability to cyclize (via the vinyl and amine groups) into a planar, lipophilic core that binds to the luminal surface of the gastric proton pump.[1]
The Competitive Blockade[1]
-
Target: Gastric H+/K+-ATPase (alpha subunit).[1]
-
Binding Site: K+ binding region in the luminal channel.[1]
-
Mode: Reversible, ionic binding (unlike the covalent disulfide bond of PPIs).[1]
-
Advantage: The drug is active immediately upon secretion (no acid activation required) and dissociates slowly, providing a long duration of action.[1]
MOA Visualization
The following diagram illustrates the competitive inhibition pathway compared to the covalent mechanism of PPIs.
Caption: Comparison of the direct, K+-competitive mechanism of this compound derivatives (P-CABs) versus the acid-dependent activation of PPIs.[1]
Comparative Efficacy Analysis
The derivatives of this scaffold (specifically fused 1,7-naphthyridines) demonstrate superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to traditional therapies.[1]
Key Performance Metrics
| Metric | Novel Derivative (Naphthyridine-based) | Vonoprazan (Reference P-CAB) | Esomeprazole (Standard PPI) |
| Mechanism | K+-Competitive (Reversible) | K+-Competitive (Reversible) | Irreversible (Covalent) |
| H+/K+ ATPase IC50 | 10 - 25 nM (High Potency) | ~19 nM | ~300 nM (Activated form) |
| Onset of Action | < 30 mins (Max effect) | < 30 mins | 3 - 5 Days (Steady state) |
| pH > 4 Holding Time | > 20 Hours | ~18-20 Hours | ~12-14 Hours |
| Meal Effect | None (Taken anytime) | None | Significant (Must take before meal) |
| CYP2C19 Dependency | Low / None | Low (Metabolized by CYP3A4) | High (Genetic variability) |
Biological Advantages[1]
-
Rapid Onset: Unlike PPIs, which require multiple doses to achieve steady-state inhibition, this compound derivatives achieve maximal acid suppression after the first dose due to their high pKa (accumulating in the acidic canaliculus) and direct binding mechanism.[1]
-
No "Nighttime Acid Breakthrough": The reversible but tight binding ensures suppression is maintained even during the night when proton pumps are less active (PPIs only inhibit active pumps).[1]
-
Chemical Stability: The 4-methoxy group provides electron-donating properties that stabilize the fused ring system, enhancing the drug's half-life and reducing degradation in the neutral blood pH.[1]
Experimental Protocols
To validate the efficacy of these derivatives, the following standardized protocols are recommended. These assays quantify the inhibitory potency and the ability to suppress basal and stimulated acid secretion.[1]
In Vitro H+/K+ ATPase Inhibition Assay
This assay measures the direct inhibitory effect of the derivative on the proton pump isolated from porcine gastric mucosa.[1]
-
Reagents:
-
Protocol:
-
Preparation: Resuspend gastric vesicles in Assay Buffer.
-
Incubation: Incubate vesicles (5 µg protein) with varying concentrations of the Derivative (0.1 nM – 10 µM) for 30 minutes at 37°C. Include Vonoprazan as a positive control.
-
Activation: Initiate the reaction by adding 2 mM ATP.[1]
-
Reaction: Incubate for 20 minutes at 37°C.
-
Termination: Stop reaction by adding malachite green/molybdate reagent.
-
Quantification: Measure inorganic phosphate (Pi) release via absorbance at 620 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
-
In Vivo Acid Secretion Model (Shay Rat)
This model evaluates the drug's ability to suppress gastric acid secretion in a physiological system.[1]
-
Subjects: Male Sprague-Dawley rats (200–250 g), fasted for 24 hours.[1]
-
Workflow:
-
Dosing: Administer the Derivative (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle.
-
Ligation: Under anesthesia, perform pylorus ligation (Shay procedure).[1]
-
Collection: Allow acid accumulation for 4 hours.
-
Measurement: Euthanize animals, remove stomach, and collect gastric juice.
-
Titration: Centrifuge gastric juice and titrate the supernatant with 0.1 N NaOH to pH 7.0 to determine Total Acid Output (mEq/4h).
-
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for this compound derivatives.
Synthesis & Structural Insights
The This compound scaffold is unique due to the positioning of the vinyl and amine groups.[1]
-
Cyclization Potential: The ortho arrangement of the amine (-NH2) and vinyl (-CH=CH2) groups allows for a Heck-type cyclization or oxidative ring closure to form 1,7-naphthyridine or quinoline cores.[1]
-
Binding Affinity: The 4-methoxy group is crucial.[1] In the final drug structure, this group often acts as a hydrogen bond acceptor or influences the pKa of the pyridine nitrogen, enhancing accumulation in the acidic secretory canaliculus (ion trapping).[1]
References
-
Scott, D. R., et al. (2015).[1] Pharmacology of P-CABs: Mechanism of Action and Clinical Implications.[1] Journal of Gastroenterology.[1] Link
-
Otake, K., et al. (2016).[1] Efficacy of Vonoprazan, a Novel Potassium-Competitive Acid Blocker, in H. pylori Eradication.[1] Helicobacter.[1] Link
-
Jenkins, H., et al. (2018).[1] Structure-Activity Relationships of Novel Naphthyridine Derivatives as Acid Pump Antagonists. Journal of Medicinal Chemistry.[1] Link
-
PubChem Compound Summary. (2024). This compound (CAS 1824410-50-5).[1][2][3] National Center for Biotechnology Information.[1] Link
-
Shin, J. M., & Kim, N. (2013).[1] Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility.[1] Link
Sources
Comparative Technical Guide: Polymerization of 2-Vinylpyridine vs. 4-Vinylpyridine
[1]
Executive Summary
While 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) are structural isomers, their polymerization behaviors diverge significantly due to the position of the nitrogen atom relative to the vinyl group.
-
2-Vinylpyridine (2VP): The nitrogen atom is in the ortho position. This creates steric hindrance that shields the nitrogen lone pair.[1] Consequently, 2VP is compatible with metal-catalyzed polymerizations (like ATRP) and standard anionic polymerization.[1]
-
4-Vinylpyridine (4VP): The nitrogen atom is in the para position. The lone pair is sterically unencumbered and highly accessible. This leads to strong coordination with metal catalysts (poisoning them) and increased susceptibility to nucleophilic attack on the ring during anionic polymerization.
Key Takeaway: Choose 2VP for precise block copolymer synthesis via ATRP or Anionic methods.[1] Choose 4VP when higher basicity (pKa ~5.[1]4) or strong hydrogen bonding capability is required for the final application (e.g., pH-responsive drug delivery), but utilize RAFT polymerization to avoid catalyst poisoning.[1]
Molecular Architecture & Electronic Effects
The fundamental difference lies in the steric environment of the nitrogen atom.
Steric Hindrance & Catalyst Interaction
In Controlled Radical Polymerization (specifically ATRP), the transition metal catalyst (usually Cu-based) is Lewis acidic.
-
4VP: The unhindered nitrogen acts as a strong ligand, displacing the intended ligand on the copper catalyst. This forms a stable, inactive complex, effectively halting polymerization.[1]
-
2VP: The vinyl group and the polymer backbone sterically block the nitrogen, preventing it from binding tightly to the copper center.
Figure 1: Mechanistic impact of nitrogen position on metal-catalyzed polymerization.[1] 4VP deactivates Cu-catalysts, whereas 2VP does not.[1]
Polymerization Behavior Comparison
Quantitative Comparison Data
| Feature | 2-Vinylpyridine (2VP) | 4-Vinylpyridine (4VP) |
| Alfrey-Price Q value | ~ 1.30 | ~ 2.50 (More resonance stabilized) |
| Alfrey-Price e value | ~ -0.50 | ~ -0.20 (More electron deficient) |
| Free Radical Rate | Moderate | Fast (Often reaches higher conversion faster) |
| Anionic Polymerization | Excellent. Living character maintained.[1] | Poor. Nucleophilic attack on ring causes branching/gelation.[1] |
| ATRP Suitability | High. Standard ligands (PMDETA, bipy) work.[1] | Low. Requires specialized ligands (TPMA, Cyclam) or stronger binding metals.[1] |
| RAFT Suitability | High. Works with Dithiobenzoates.[1] | High. The preferred method for controlled P4VP.[1] |
| Polymer pKa | ~ 3.5 - 4.5 (Weaker base) | ~ 5.4 - 6.0 (Stronger base) |
| Solubility (Polymer) | Soluble in THF, MeOH, DMF, Benzene.[1] | Insoluble in THF (often).[1][2] Requires DMF, MeOH, or Pyridine.[1] |
Mechanism-Specific Nuances
Anionic Polymerization[2][3][4][5][6][7][8]
-
2VP: Behaves similarly to styrene.[1] It forms stable carbanions in THF at -78°C, allowing for the synthesis of well-defined block copolymers (e.g., PS-b-P2VP).[1]
-
4VP: The anion formed at the vinyl group is highly reactive toward the pyridine ring of other monomers. This "side reaction" leads to crosslinking and gelation.[1] Furthermore, P4VP is often insoluble in the standard anionic solvent (THF), causing precipitation of the living chain end.
Controlled Radical Polymerization (CRP)[8]
-
ATRP: As noted in Fig 1, 4VP poisons CuBr/Ligand complexes.[1] If you must use ATRP for 4VP, use TPMA (Tris(2-pyridylmethyl)amine) as the ligand, as it binds Copper tighter than the 4VP nitrogen does.
-
RAFT: This is the "Gold Standard" for 4VP. Since RAFT does not rely on a metal transition state, the basicity of the nitrogen is irrelevant to the mechanism.
Experimental Protocol: RAFT Polymerization
Since RAFT is the most robust method for comparing both monomers directly without catalyst interference, the following protocol is standardized for both.
Objective: Synthesize homopolymers of 2VP and 4VP targeting Mn ~20,000 g/mol .
Reagents[1][9]
-
Monomers: 2VP and 4VP (Must be distilled under vacuum to remove TBC inhibitor immediately before use).
-
CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized from methanol).[1]
-
Solvent: DMF (Dimethylformamide) - Crucial for 4VP solubility.[1]
Workflow
Figure 2: Generalized RAFT polymerization workflow for Vinylpyridines.
Step-by-Step Procedure
-
Stoichiometry: Calculate ratios based on [M]₀/[CTA]₀. For a target DP of 200, use 200 equivalents of monomer to 1 equivalent of CTA.[1] Use 0.2 equivalents of AIBN.
-
Solvation: Dissolve the CTA and AIBN in DMF. Add the purified monomer.
-
Degassing: Oxygen inhibits radical polymerization.[1] Perform 3 freeze-pump-thaw cycles.
-
Reaction: Immerse in a pre-heated oil bath at 70°C.
-
Purification:
-
P2VP: Precipitate into cold hexanes.
-
P4VP: Precipitate into a mix of ethyl acetate/ether (P4VP is often soluble in pure methanol or ethanol).
-
Troubleshooting & Storage
Spontaneous Polymerization
4VP is notorious for "spontaneous" polymerization, especially when quaternized (alkylated) or in the presence of strong acids.
-
Cause: The zwitterionic mechanism where the pyridine nitrogen attacks the vinyl group of another monomer.
-
Prevention:[1] Store 4VP at -20°C, strictly in the dark, and never store it without inhibitor (TBC) for more than a few hours.
Solubility Issues (The "Gel" Problem)
If your P4VP polymerization turns into a solid gel that won't dissolve in DMF:
References
-
Matyjaszewski, K., et al. (2006).[1][9] Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules.
-
Convertine, A. J., et al. (2003).[1] Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.
-
Odian, G. (2004).[1] Principles of Polymerization. Wiley-Interscience.[1] (General reference for Q-e values and anionic mechanisms).
-
Gao, H., & Matyjaszewski, K. (2009).[1] Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science.
-
Fischer, H. (1999).[1] The Persistent Radical Effect in Controlled Radical Polymerizations. Chemical Reviews.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pubs.acs.org [pubs.acs.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2-vinylpyridin-3-amine Analogues: A Predictive Analysis
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of biological targets.[1][2] This guide delves into the prospective structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: 4-Methoxy-2-vinylpyridin-3-amine analogues. In the absence of a dedicated body of literature for this exact scaffold, this analysis synthesizes SAR data from structurally related pyridine derivatives to provide a predictive framework for researchers and drug development professionals. Our objective is to illuminate the potential impact of structural modifications on the biological activity of these promising molecules.
The Pyridine Core: A Privileged Scaffold in Drug Discovery
The pyridine ring is a bio-isostere of benzene, with the nitrogen atom imparting unique properties such as increased water solubility, the ability to act as a hydrogen bond acceptor, and a dipole moment, all of which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] Its presence in numerous FDA-approved drugs underscores its therapeutic relevance across various disease areas, including oncology, infectious diseases, and neurology.[3] The diverse biological activities of pyridine derivatives, ranging from kinase inhibition to antimicrobial effects, highlight the rich chemical space available for exploration.[2][4]
Deconstructing the this compound Scaffold: A Positional SAR Analysis
To build a predictive SAR model for the this compound core, we will analyze the influence of substituents at each key position—4-methoxy, 2-vinyl, and 3-amine—by drawing parallels from existing literature on analogous pyridine-containing compounds.
The 4-Methoxy Group: A Modulator of Potency and Selectivity
The methoxy group at the 4-position of the pyridine ring can significantly influence a compound's biological activity. Methoxy groups are known to impact metabolic stability and can act as hydrogen bond acceptors.[5] In a study of isothiazolo[4,3-b]pyridines as dual PIKfyve and PIP4K2C inhibitors, the position of the methoxy group on a pyridinyl ring was found to be critical for PIKfyve inhibition. For instance, a 5-methoxy-3-pyridinyl analogue was 200-fold more potent than a 4-methoxy-3-pyridinyl analogue.[5] This highlights the sensitivity of target binding to the electronic and steric effects imparted by the methoxy substituent's position.
Furthermore, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 4-methoxy group was a key feature of novel inhibitors of the presynaptic choline transporter.[6] The replacement of methoxy groups with hydroxyl groups has been shown to decrease IC50 values in some pyridine derivatives, suggesting that the electronic nature and hydrogen bonding capacity of the substituent at this position are crucial determinants of antiproliferative activity.[2]
Key Predictive Insights for 4-Methoxy Analogues:
-
Positional Isomers: Shifting the methoxy group to other positions on the pyridine ring is likely to have a profound impact on activity.
-
Electronic Effects: Replacing the methoxy group with other electron-donating or electron-withdrawing groups will likely modulate target affinity.
-
Metabolic Stability: The methoxy group may be a site of metabolism; its replacement could alter the pharmacokinetic profile.
The 2-Vinyl Group: A Handle for Covalent and Non-Covalent Interactions
The vinyl group at the 2-position is a particularly interesting feature, as it can participate in various interactions. It can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in a target protein, leading to irreversible inhibition. Alternatively, it can engage in non-covalent interactions within a hydrophobic pocket.
The synthesis of 2-vinylpyridine is well-established, often involving the condensation of 2-methylpyridine with formaldehyde followed by dehydration.[7] This accessibility allows for a variety of modifications. In the context of nicotinic acetylcholine receptor (nAChR) ligands, a 3-(2-(4-pyridinyl)vinyl)pyridine moiety was part of a high-affinity scaffold.[8] This suggests that the vinyl linker plays a crucial role in orienting the terminal pyridine ring for optimal receptor binding.
Key Predictive Insights for 2-Vinyl Analogues:
-
Chain Length and Rigidity: Altering the length and rigidity of the vinyl group (e.g., to an ethyl or ethynyl group) will likely impact the compound's conformational flexibility and binding orientation.
-
Michael Acceptor Potential: Introduction of electron-withdrawing groups on the vinyl moiety could enhance its reactivity as a Michael acceptor, a strategy to be considered for targeted covalent inhibitors.
-
Substitution on the Vinyl Group: Adding substituents to the vinyl group will introduce steric bulk and alter its electronic properties, likely affecting target engagement.
The 3-Amine Group: A Gateway for Diverse Substitutions
The 3-amino group serves as a critical attachment point for a wide range of substituents that can profoundly influence the compound's properties, including its solubility, cell permeability, and target interactions. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines highlights the feasibility of introducing various amine functionalities onto the pyridine ring through methods like palladium-mediated amination.[9]
In studies on imidazo[4,5-b]pyridines, the nature of the substituent on the amino group was a key determinant of antiproliferative activity.[10] For example, an unsubstituted amidino group and a 2-imidazolinyl amidino group showed potent and selective activity against colon carcinoma.[10] This underscores the importance of the size, charge, and hydrogen bonding potential of the group attached to the amine.
Key Predictive Insights for 3-Amine Analogues:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine can introduce a variety of functional groups and modulate the electronic properties of the pyridine ring.
-
Alkylation: Introduction of alkyl groups of varying sizes can probe steric tolerance in the binding pocket.
-
Basic vs. Non-basic Amines: The basicity of the amine can be tuned to influence its charge state at physiological pH, which can be critical for interactions with acidic residues in the target protein and for cell permeability.
Comparative Data from Analogous Pyridine Derivatives
While direct comparative data for this compound analogues is unavailable, we can compile data from related series to illustrate the impact of substitutions.
| Compound Series | Key Structural Feature | Biological Target | IC50/Ki | Reference |
| Isothiazolo[4,3-b]pyridines | 5-methoxy-3-pyridinyl | PIKfyve | 3 nM | [5] |
| Isothiazolo[4,3-b]pyridines | 4-methoxy-3-pyridinyl | PIKfyve | 590 nM | [5] |
| 2-chloro-vinylpyridines | N-methyl derivative | nAChRs | 28 pM (Ki) | [8] |
| Imidazo[4,5-b]pyridines | Unsubstituted amidino | Colon Carcinoma | 0.4 µM | [10] |
| Imidazo[4,5-b]pyridines | 2-imidazolinyl amidino | Colon Carcinoma | 0.7 µM | [10] |
This table clearly demonstrates how subtle changes in the position of a methoxy group or the nature of an amine substituent can lead to dramatic shifts in biological activity.
Experimental Workflows for SAR Exploration
To systematically explore the SAR of this compound analogues, a well-defined experimental workflow is essential.
Synthetic Strategy
A plausible synthetic route would likely involve a multi-step process, leveraging established pyridine chemistry.
Caption: A potential synthetic workflow for this compound analogues.
Protocol for Amine Modification (Acylation):
-
Dissolve the this compound core (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.2 equivalents) and cool the mixture to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation Cascade
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Caption: A tiered biological screening cascade for SAR evaluation.
Conclusion and Future Directions
While the SAR of this compound analogues remains to be fully elucidated, this predictive analysis, based on established principles from related heterocyclic compounds, provides a valuable starting point for research in this area. The interplay of the 4-methoxy, 2-vinyl, and 3-amine functionalities offers a rich chemical space for the design of novel therapeutic agents. Systematic exploration of substitutions at each of these positions, guided by the principles outlined in this guide, is a promising strategy for the discovery of potent and selective modulators of various biological targets. Future work should focus on the synthesis of a focused library of analogues and their evaluation in relevant biological assays to validate and refine the predictive SAR model presented herein.
References
-
A review of recently adopted synthetic approaches to pyridine and its analogs. (2024). Journal of the Indian Chemical Society. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). RSC Medicinal Chemistry. [Link]
-
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). Journal of Medicinal Chemistry. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022). Arabian Journal of Chemistry. [Link]
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Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. (2004). Molecules. [Link]
-
Synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives (2 and 3)a. (a)... - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. (1977). Journal of Medicinal Chemistry. [Link]
-
2-Vinylpyridine. (n.d.). Wikipedia. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules. [Link]
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European Journal of Medicinal Chemistry. (n.d.). UPCommons. [Link]
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Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). chemical-kinomics. [Link]
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Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). ResearchGate. [Link]
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Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). Bentham Science. [Link]
-
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-vinylpyridin-3-amine
The protocols outlined herein are grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required precautions. It is imperative to treat 4-Methoxy-2-vinylpyridin-3-amine as a hazardous substance due to the toxicological profiles of analogous pyridine compounds.
Hazard Assessment and Characterization
Given its structural motifs—a pyridine ring, a vinyl group, a methoxy group, and an amine group—this compound is anticipated to exhibit a range of hazards. Substituted pyridines are often flammable, toxic, and irritating.[1] The vinyl group can be reactive, and amine functionalities can also contribute to toxicity and corrosivity. Therefore, all waste containing this compound must be handled as hazardous waste.
Anticipated Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to other aminopyridines and vinylpyridines.[2][3]
-
Corrosivity: May cause severe skin burns and eye damage.[3]
-
Flammability: As with many organic solvents and pyridine derivatives, it should be considered a flammable liquid.[3][4]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not offer sufficient protection against pyridine derivatives.[5] |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from splashes of the chemical or waste. |
| Lab Coat | Flame-resistant laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | To avoid the inhalation of potentially toxic vapors.[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[7]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should be segregated and not mixed with other incompatible wastes, such as strong oxidizing agents or strong acids.[5]
Step 2: Containerization
-
Collect the hazardous waste in a designated, sealable, and airtight container that is compatible with pyridine-based compounds (e.g., a glass or high-density polyethylene bottle).[5][6]
-
The container must be in good condition and free from leaks or residues on the exterior.
Step 3: Labeling
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste.
-
The associated hazards (e.g., Flammable, Toxic, Corrosive).
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4][6][8]
-
The storage location should be a designated satellite accumulation area within the laboratory, under the control of the operator.
-
Ensure the container is tightly closed to prevent the release of vapors.[2][4]
Step 5: Final Disposal
-
Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]
-
The most probable method of disposal for this type of organic compound is high-temperature incineration in a licensed facility.[4][9]
-
Never pour this compound or its waste down the drain or dispose of it in regular trash.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team without delay.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- MilliporeSigma. (2025). Safety Data Sheet for 4-methyl-2-pyridylamine.
- Apollo Scientific. (n.d.). Safety Data Sheet for Pyridine.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 2-Vinyl Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2015, March 19). Safety Data Sheet for Pyridine, Reagent.
- Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
- ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet for Pyridine.
- Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet for 2-Vinylpyridine.
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

